Isopropyl cyanoacetate
Description
Properties
IUPAC Name |
propan-2-yl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(2)9-6(8)3-4-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESQLCCRQYTQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158198 | |
| Record name | Acetic acid, cyano-, isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-30-3 | |
| Record name | 1-Methylethyl 2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13361-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, cyano-, isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V3MGI9XMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isopropyl cyanoacetate CAS number and properties
An In-depth Technical Guide to Isopropyl Cyanoacetate (B8463686)
FOR SCIENTIFIC AND RESEARCH PURPOSES ONLY
Introduction
Isopropyl cyanoacetate (CAS Number: 13361-30-3) is a valuable reagent in organic synthesis, primarily utilized as a key building block in the formation of carbon-carbon bonds. Its structure, featuring a reactive methylene (B1212753) group positioned between a nitrile and an ester group, makes it particularly well-suited for Knoevenagel condensations. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and a detailed experimental protocol for its application in the Knoevenagel condensation reaction for the synthesis of 3-substituted coumarins.
Chemical and Physical Properties
This compound is a clear, colorless to nearly colorless liquid.[1][2] It is slightly soluble in water.[1][2] The following tables summarize its key properties.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 13361-30-3 | [1][3][4][5][6] |
| Molecular Formula | C₆H₉NO₂ | [1][3][5][6] |
| Molecular Weight | 127.14 g/mol | [1][3][5][6] |
| Appearance | Clear, colorless to almost colorless liquid | [1][2] |
| Purity | ≥98.0% | [3] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 207 °C (lit.) | [1][2][3] |
| Density | 1.013 g/mL at 20 °C (lit.) | [1][2][3] |
| Refractive Index | n20/D 1.416 | [3] |
| Flash Point | 92 °C (197.6 °F) - closed cup | [3] |
| Water Solubility | Slightly soluble | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Safety Information
This compound is a combustible liquid and can cause skin and serious eye irritation.[1][2][6] It may also cause respiratory irritation.[2][6] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this chemical.[3]
Table 3: GHS Hazard Information for this compound
| Pictogram | GHS07 (Warning) |
| Hazard Statements | H227: Combustible liquidH303: May be harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Experimental Protocols
The primary application of this compound is in the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[7] This reaction is instrumental in the synthesis of various compounds, including 3-substituted coumarins, which are of interest for their potential biological activities.[1][2]
Knoevenagel Condensation for the Synthesis of 3-Substituted Coumarins
This protocol describes a general procedure for the synthesis of 3-substituted coumarins via the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with this compound. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt.[7]
Materials:
-
Substituted salicylaldehyde
-
This compound
-
Ethanol (or other suitable solvent)
-
Piperidine (or other basic catalyst)
-
Glacial acetic acid (for neutralization, if necessary)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted salicylaldehyde (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add this compound (1 to 1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. The purity of the final product should be confirmed by analytical techniques like NMR and melting point determination.
Visualizations
Knoevenagel Condensation Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation reaction using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. asianpubs.org [asianpubs.org]
- 6. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of isopropyl cyanoacetate (B8463686). The information is presented to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical synthesis sectors.
Physical Properties
Isopropyl cyanoacetate is a colorless to pale pink liquid.[1] A summary of its key physical properties is provided in the tables below, offering a convenient reference for laboratory applications.
Table 1: General Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol [2] |
| Appearance | Clear colorless to pale pink liquid[1] |
| Odor | No information available[3] |
Table 2: Quantitative Physical Properties of this compound
| Property | Value | Conditions |
| Boiling Point | 207 °C[4][5][6][7] | at 760 mmHg (lit.) |
| 94-96 °C[8] | at 10 mmHg | |
| Density | 1.013 g/mL[4][5][6][7] | at 20 °C (lit.) |
| 1.0114 g/cm³ | at 20 °C | |
| Refractive Index (n_D) | 1.416[4][5] | at 20 °C |
| 1.4140-1.4190[1] | at 20 °C | |
| Flash Point | 99 °C (210.2 °F)[5] | Closed Cup |
| Water Solubility | Slightly soluble[5][6] | |
| Vapor Pressure | 0.441 mmHg | at 25 °C |
| pKa | 2.90 ± 0.10 | Predicted[5] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
Table 3: Spectral Data for this compound
| Spectrum Type | Key Features and Notes |
| ¹H NMR | Data available.[4][9] |
| ¹³C NMR | Data available.[9][10] |
| Infrared (IR) | FTIR spectra have been recorded on neat samples using a capillary cell.[9] |
| Mass Spectrometry (MS) | Data available. |
Chemical Properties and Reactivity
This compound is a versatile reagent in organic synthesis, primarily due to its reactive methylene (B1212753) group situated between a nitrile and an ester group.
-
Knoevenagel Condensation: It readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a weak base, such as piperidine (B6355638) or pyridine, to yield substituted coumarins and other α,β-unsaturated compounds.[10] This reaction is a cornerstone of its synthetic utility.
-
Hydrolysis: The ester functional group can be hydrolyzed under either acidic or basic conditions to produce cyanoacetic acid and isopropanol (B130326).[10]
-
Stability: The compound is stable under normal conditions.[11] It is, however, incompatible with strong oxidizing agents.[11] Hazardous polymerization does not occur.[11]
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physical properties and for conducting principal chemical reactions.
Workflow for Physical Property Determination
Caption: General workflow for the determination of physical properties of this compound.
Protocol 1: Determination of Boiling Point (Micro Method)
Objective: To determine the boiling point of this compound using a micro-scale method.
Materials:
-
Thiele tube
-
Thermometer (-10 to 250 °C)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heating mantle or Bunsen burner
-
Mineral oil or other suitable heating bath fluid
-
This compound sample
Procedure:
-
Add a small amount (0.5-1 mL) of this compound to the small test tube.
-
Place the capillary tube, with its open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using the rubber band, ensuring the sample is level with the thermometer bulb.
-
Clamp the Thiele tube and fill it with mineral oil to a level above the side arm.
-
Insert the thermometer and attached test tube into the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure even heat distribution.
-
Observe the capillary tube. As the liquid heats, trapped air will bubble out.
-
Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
Protocol 2: Determination of Density
Objective: To accurately measure the density of this compound.
Materials:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature water bath set to 20.0 °C
-
This compound sample
-
Distilled water
-
Acetone (B3395972) for rinsing
Procedure:
-
Clean the pycnometer thoroughly with distilled water, then rinse with acetone and allow it to dry completely.
-
Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath at 20.0 °C for at least 20 minutes to allow for thermal equilibrium.
-
Ensure the water level is exactly at the calibration mark (remove any excess with a fine-tipped pipette).
-
Remove the pycnometer from the bath, carefully dry the outside, and weigh it. Record the mass (m₂).
-
Empty the pycnometer, rinse it with acetone, and dry it thoroughly.
-
Fill the pycnometer with the this compound sample and place it in the constant temperature water bath at 20.0 °C for at least 20 minutes.
-
Adjust the sample volume to the calibration mark.
-
Remove the pycnometer from the bath, dry the exterior, and weigh it. Record the mass (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Mass of this compound = m₃ - m₁
-
Density of water at 20.0 °C ≈ 0.9982 g/mL
-
Volume of pycnometer = (m₂ - m₁) / 0.9982 g/mL
-
Density of this compound = (m₃ - m₁) / Volume of pycnometer
-
Protocol 3: Determination of Refractive Index
Objective: To measure the refractive index of this compound.
Materials:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer (set to 20.0 °C)
-
This compound sample
-
Soft lens paper
-
Acetone or ethanol (B145695) for cleaning
-
Dropper or pipette
Procedure:
-
Turn on the refractometer and the circulating water bath, allowing the prisms to reach 20.0 °C.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water, n_D = 1.3330 at 20 °C).
-
Open the prism assembly and clean the surfaces of both the measuring and illuminating prisms with a soft lens paper moistened with acetone or ethanol. Allow the prisms to dry completely.
-
Using a clean dropper, place 2-3 drops of the this compound sample onto the surface of the measuring prism.
-
Close the prism assembly securely.
-
Adjust the light source to illuminate the prisms.
-
Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
-
Turn the fine adjustment knob to bring the dividing line into sharp focus.
-
If a colored band is visible at the dividing line, turn the chromaticity adjustment knob until the line is sharp and achromatic (black and white).
-
Adjust the fine adjustment knob again to center the dividing line precisely on the crosshairs of the reticle.
-
Press the "read" button or look at the scale to obtain the refractive index value. Record the temperature.
Chemical Synthesis and Reactions
Protocol 4: Synthesis of this compound via Esterification
Objective: To synthesize this compound from cyanoacetic acid and isopropanol.
Materials:
-
Cyanoacetic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Toluene or other suitable solvent for azeotropic removal of water
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.
-
To the flask, add cyanoacetic acid, a molar excess of isopropanol (e.g., 2-3 equivalents), and the azeotroping solvent (e.g., toluene).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess isopropanol.
-
Purify the resulting crude this compound by vacuum distillation to obtain the pure product.
Knoevenagel Condensation of this compound
Caption: Reaction scheme for the Knoevenagel condensation of this compound.
Protocol 5: Knoevenagel Condensation with an Aldehyde
Objective: To perform a Knoevenagel condensation between this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine or another suitable basic catalyst
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde in a minimal amount of ethanol.
-
Add an equimolar amount of this compound to the solution.
-
Add a catalytic amount of piperidine (a few drops).
-
Attach a condenser and heat the mixture to reflux with stirring for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
Hydrolysis of this compound
Caption: Reaction scheme for the hydrolysis of this compound.
Protocol 6: Basic Hydrolysis of this compound
Objective: To hydrolyze this compound to cyanoacetic acid and isopropanol.
Materials:
-
This compound
-
Aqueous sodium hydroxide (B78521) solution (e.g., 10%)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Hydrochloric acid (for acidification)
-
pH paper or pH meter
-
Separatory funnel
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Place the this compound in a round-bottom flask.
-
Add an excess of the aqueous sodium hydroxide solution.
-
Attach a condenser and heat the mixture to reflux with stirring until the hydrolysis is complete (this can be monitored by the disappearance of the organic layer or by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the cooled solution with hydrochloric acid to a pH of approximately 1-2 to precipitate the cyanoacetic acid.
-
The cyanoacetic acid can be isolated by extraction with an appropriate organic solvent (e.g., diethyl ether).
-
The isopropanol will remain in the aqueous layer. The two products can be further purified if necessary.
References
- 1. spectrabase.com [spectrabase.com]
- 2. hmdb.ca [hmdb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. Isopropyl 2-cyanoacetate(13361-30-3) 1H NMR spectrum [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. hmdb.ca [hmdb.ca]
- 9. This compound | C6H9NO2 | CID 25917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isopropyl 2-cyanoacetate(13361-30-3) 13C NMR spectrum [chemicalbook.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-Depth Technical Guide to Isopropyl Cyanoacetate
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. Isopropyl cyanoacetate (B8463686), a versatile building block in organic synthesis, is one such compound. This guide provides core technical data, a detailed experimental protocol for its synthesis, and a logical workflow visualization to support its application in research and development.
Core Molecular Data
Isopropyl cyanoacetate is an organic compound valued for its reactive methylene (B1212753) group, which is activated by adjacent cyano and ester functionalities. This reactivity makes it a crucial intermediate in various chemical transformations, particularly in the synthesis of heterocyclic compounds.
| Property | Value | Citations |
| Chemical Formula | C₆H₉NO₂ | [1][2] |
| Linear Formula | NCCH₂COOCH(CH₃)₂ | [3] |
| Molecular Weight | 127.14 g/mol | [1][2][3] |
| IUPAC Name | propan-2-yl 2-cyanoacetate | [1] |
| CAS Number | 13361-30-3 | [2][3] |
Synthesis of this compound: Experimental Protocol
The most common method for synthesizing this compound is through the Fischer esterification of cyanoacetic acid with isopropyl alcohol, utilizing an acid catalyst. This reaction is equilibrium-driven, often requiring the removal of water to achieve a high yield.
Objective:
To synthesize this compound via acid-catalyzed esterification.
Materials:
-
Cyanoacetic acid
-
Isopropyl alcohol (Isopropanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid
-
Toluene or another suitable solvent for azeotropic removal of water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with a drying agent
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyanoacetic acid, a molar excess of isopropyl alcohol (typically 2-3 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed with the solvent and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is nearing completion.
-
Work-up - Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash it sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent and excess isopropyl alcohol using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final, high-purity product.
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the protocol.
This technical guide provides essential information for the effective use of this compound in a laboratory setting. The compound's well-defined properties and established synthetic routes make it a reliable reagent for professionals engaged in chemical synthesis and drug discovery.
References
Isopropyl cyanoacetate structure and IUPAC name
An In-depth Technical Guide to Isopropyl Cyanoacetate (B8463686)
For professionals in research, chemical synthesis, and drug development, a thorough understanding of key reagents is paramount. Isopropyl cyanoacetate, a versatile building block in organic synthesis, warrants a detailed examination of its structure, properties, and reactivity. This guide provides a comprehensive overview of this compound, including its chemical identity, physical characteristics, and detailed experimental protocols for its synthesis and key reactions.
Chemical Structure and IUPAC Nomenclature
This compound is an organic compound classified as an ester of cyanoacetic acid and isopropanol.[1] Its molecular structure features a reactive methylene (B1212753) group positioned between an electron-withdrawing cyano group and an ester functionality, which imparts its utility in a variety of condensation reactions.[1]
The structural formula of this compound is as follows:
Physicochemical and Spectroscopic Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 127.14 g/mol | [2][6][8] |
| Density | 1.013 g/mL at 20 °C | [8][9][10] |
| Boiling Point | 207 °C (lit.) | [8][9][10] |
| Flash Point | 99 °C / 92 °C (closed cup) | [8][9] |
| Refractive Index | n20/D 1.416 | [9] |
| Water Solubility | Slightly soluble | [1][9][10] |
| Appearance | Clear, colorless liquid | [1][7][9] |
| CAS Number | 13361-30-3 | [1][2][3][6][7][8][9][11] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the Knoevenagel condensation are provided below. These protocols are representative of standard laboratory procedures.
Synthesis of this compound via Fischer Esterification
The industrial synthesis of this compound is typically achieved through the acid-catalyzed esterification of cyanoacetic acid with isopropyl alcohol.[1] This is an equilibrium-driven reaction, and the removal of water is crucial to drive the reaction towards the formation of the ester product.[1]
Reaction Scheme:
NC-CH₂-COOH + (CH₃)₂CHOH ⇌ NC-CH₂-COOCH(CH₃)₂ + H₂O
Materials:
-
Cyanoacetic acid
-
Isopropyl alcohol
-
Sulfuric acid (or p-toluenesulfonic acid) as a catalyst
-
Dean-Stark apparatus or another method for water removal
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add cyanoacetic acid and a 1.5 to 2.0 molar excess of isopropyl alcohol.[1]
-
Slowly add the acid catalyst (0.05–0.3 mol of sulfuric acid per mole of cyanoacetic acid) to the reaction mixture while stirring.[1]
-
Heat the mixture to reflux at a temperature of 60–80°C.[1] Water will begin to collect in the Dean-Stark trap as it is formed.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Perform a liquid-liquid extraction to separate the ester from the aqueous layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purify the crude product by vacuum distillation to obtain pure this compound. A yield of over 90% can be expected under optimized conditions.[1]
Application in Knoevenagel Condensation
This compound is a key substrate in the Knoevenagel condensation, reacting with aldehydes and ketones to form α,β-unsaturated cyanoacetate derivatives.[1] These products are valuable intermediates in the synthesis of various heterocyclic compounds, such as coumarins, pyrimidines, and pyridines.[1]
General Reaction Scheme:
RCHO + NC-CH₂-COOCH(CH₃)₂ → RCH=C(CN)COOCH(CH₃)₂ + H₂O (where R is an aryl or alkyl group)
Example Protocol for the Synthesis of 3-Substituted Coumarins:
This protocol is adapted from a procedure involving the reaction of this compound with aldehydes and ketones.[9]
Materials:
-
This compound
-
A substituted o-hydroxybenzaldehyde (e.g., salicylaldehyde)
-
Piperidine (B6355638) (as a catalyst)
-
Ethanol (B145695) (as a solvent)
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted o-hydroxybenzaldehyde and a stoichiometric amount of this compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 3-substituted coumarin.
Visualized Workflow and Pathways
To further elucidate the synthetic process, the following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of this compound and its subsequent use in a Knoevenagel condensation.
Caption: Synthesis workflow for this compound.
Caption: Knoevenagel condensation using this compound.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. This compound | C6H9NO2 | CID 25917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. scitoys.com [scitoys.com]
- 5. PubChemLite - this compound (C6H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound, CasNo.13361-30-3 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 8. This compound (IPCY) | 13361-30-3 - BuyersGuideChem [buyersguidechem.com]
- 9. Isopropyl 2-cyanoacetate | 13361-30-3 [amp.chemicalbook.com]
- 10. Isopropyl 2-cyanoacetate | 13361-30-3 [chemicalbook.com]
- 11. chemsynthesis.com [chemsynthesis.com]
Isopropyl cyanoacetate solubility in common lab solvents
An In-depth Technical Guide on the Solubility of Isopropyl Cyanoacetate (B8463686) in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isopropyl cyanoacetate, a key building block in organic synthesis. Due to the limited availability of precise quantitative solubility data for this compound, this guide combines qualitative information, data from closely related analogs, and established principles of chemical solubility.
Core Executive Summary
This compound is a colorless liquid with a pleasant odor, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility in various chemical reactions, such as the Knoevenagel condensation, necessitates a thorough understanding of its solubility in different solvent systems. This document summarizes the available solubility information, provides detailed experimental protocols for determining solubility, and presents a logical workflow for such determinations.
Data Presentation: Solubility of this compound
The following table summarizes the available qualitative and inferred solubility of this compound, alongside quantitative data for ethyl cyanoacetate for comparison.
| Solvent | Solvent Type | Predicted/Observed Solubility of this compound | Quantitative Data for Ethyl Cyanoacetate (for comparison) |
| Water | Protic, Polar | Slightly soluble[1][2] | 20 g/L at 25 °C[3] |
| Methanol | Protic, Polar | Likely Soluble | Very Soluble[3] |
| Ethanol | Protic, Polar | Likely Soluble | Very Soluble[3] |
| Isopropanol | Protic, Polar | Likely Soluble | Miscible (as a solvent in reactions) |
| Acetone | Aprotic, Polar | Likely Soluble | Data not available |
| Acetonitrile | Aprotic, Polar | Likely Soluble | Data not available |
| Dimethylformamide (DMF) | Aprotic, Polar | Likely Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Likely Soluble | Data not available |
| Dichloromethane (DCM) | Aprotic, Moderately Polar | Likely Soluble | Data not available |
| Chloroform | Aprotic, Moderately Polar | Likely Soluble | Data not available |
| Ethyl Acetate | Aprotic, Moderately Polar | Likely Soluble | Very Soluble[3] |
| Diethyl Ether | Aprotic, Non-polar | Likely Soluble | Very Soluble[3] |
| Toluene | Aprotic, Non-polar | Likely Soluble | Data not available |
| Hexane | Aprotic, Non-polar | Likely Sparingly Soluble to Insoluble | Data not available |
Note: The predictions for this compound are based on general solubility principles and comparative data from ethyl cyanoacetate. The larger isopropyl group, compared to the ethyl group, may slightly decrease solubility in highly polar solvents like water and increase solubility in non-polar solvents like hexane.
Experimental Protocols
For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Objective: To determine the maximum concentration of this compound that can dissolve in a solvent at a specific temperature to reach equilibrium.
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask or vial. The excess solute ensures that the solution reaches saturation.
-
Equilibration: Seal the container to prevent solvent evaporation and place it in a temperature-controlled shaker or incubator. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Centrifugation can be employed for more efficient separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered saturated solution to a suitable concentration for analysis. Quantify the concentration of the dissolved this compound using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Calculation: The solubility is then calculated from the measured concentration of the diluted solution, taking into account the dilution factor.
Gravimetric Solubility Determination
This is a simpler, though potentially less precise, method for determining solubility.
Objective: To determine the solubility of this compound by measuring the mass of the solute dissolved in a known mass or volume of the solvent.
Methodology:
-
Preparation of a Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method.
-
Separation and Weighing of the Solution: After equilibration and settling of the excess solute, carefully decant a known volume or mass of the clear, saturated solution into a pre-weighed evaporating dish.
-
Evaporation of Solvent: Carefully evaporate the solvent from the solution by heating the evaporating dish in an oven at a temperature below the boiling point of this compound (207 °C) but sufficient to evaporate the solvent. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Drying and Weighing the Solute: Once all the solvent has evaporated, dry the residue (this compound) in the oven to a constant weight. Cool the dish in a desiccator and weigh it accurately.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent used. Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: General experimental workflow for determining the solubility of a compound.
References
Isopropyl Cyanoacetate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for isopropyl cyanoacetate (B8463686). The information is intended to support researchers, scientists, and professionals in the drug development field in the safe and effective use of this compound. This document summarizes key safety information, presents quantitative data in a structured format, outlines relevant experimental protocols for toxicity testing, and provides a logical workflow for risk management.
Chemical and Physical Properties
Isopropyl cyanoacetate is a combustible liquid that is slightly soluble in water.[1][2] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₂ | [3] |
| Molecular Weight | 127.14 g/mol | [3] |
| CAS Number | 13361-30-3 | [3] |
| Appearance | Clear, colorless to almost colorless liquid | [1] |
| Boiling Point | 207 °C (lit.) | [1][4] |
| Density | 1.013 g/mL at 20 °C (lit.) | [1][4] |
| Flash Point | 92 °C / 197.6 °F (closed cup) | [4][5] |
| Refractive Index | n20/D 1.416 | [4] |
| Water Solubility | Slightly soluble | [1][2] |
| Vapor Pressure | 0.441 mmHg at 25°C | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[3][5]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Flammable Liquids | Category 4 | H227: Combustible liquid | [5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [3] |
Signal Word: Warning[3]
Hazard Pictogram:
Toxicology
The primary routes of exposure to this compound are inhalation, ingestion, and skin and/or eye contact.[7] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5][8]
Table 3: Acute Toxicity Data for this compound
| Test | Species | Route | Value | Source(s) |
| LD50 | Mouse | Oral | 4960 mg/kg | [1] |
Experimental Protocols for Toxicity Assessment
While specific experimental reports for this compound were not found, the toxicological data presented would have been generated following standardized protocols such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the relevant OECD guidelines for the observed hazards.
Acute Oral Toxicity (Following OECD Guideline 420: Fixed Dose Procedure)
This method is used to assess the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Feeding: Animals are housed in standard cages with access to food and water, except for a brief fasting period before and after administration of the test substance.
-
Dosage: A series of fixed dose levels are used (e.g., 5, 50, 300, and 2000 mg/kg body weight). The study begins with a sighting study to determine the appropriate starting dose.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
Acute Dermal Irritation (Following OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation.[6]
-
Test Animals: Healthy young adult albino rabbits are typically used.[6]
-
Preparation: The fur on the back of the animal is clipped 24 hours before the test.
-
Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[6]
-
Exposure: The exposure period is typically 4 hours.[6]
-
Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours). The reactions are scored according to a graded scale.[6]
Acute Eye Irritation (Following OECD Guideline 405)
This method evaluates the potential of a substance to cause eye irritation or damage.[9][10]
-
Test Animals: Healthy young adult albino rabbits are used.[9][10]
-
Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[9][10]
-
Observation: The eyes are examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The responses are scored according to a standardized system.[9][10]
Handling Precautions and Safety Measures
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[4]
-
Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[4][8]
Safe Handling Practices
-
Avoid contact with skin and eyes.[10]
-
Do not breathe vapors or mists.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Take precautionary measures against static discharge.[10]
-
Wash hands thoroughly after handling.[5]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Keep away from oxidizing agents.[2]
-
Storage temperature of 2-8°C is recommended.[1]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][8]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[5]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[5]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.[10]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[10]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Wear appropriate personal protective equipment.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[10]
Risk Management Workflow
The following diagram illustrates a logical workflow for the safe handling and risk management of this compound.
Caption: Risk Management Workflow for this compound.
Disposal Considerations
Waste from residues and unused products should be disposed of in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[5]
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is essential for all personnel handling this chemical to be thoroughly familiar with its hazards and to adhere strictly to the recommended safety procedures. This information should be used in conjunction with the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. search.library.doc.gov [search.library.doc.gov]
- 5. oecd.org [oecd.org]
- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
Spectroscopic Profile of Isopropyl Cyanoacetate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for isopropyl cyanoacetate (B8463686), tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format, including detailed experimental protocols and tabulated data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for isopropyl cyanoacetate.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.088[1] | Septet | 1H | CH-(CH₃)₂ |
| 3.472[1] | Singlet | 2H | CH₂-CN |
| 1.303[1] | Doublet | 6H | CH-(CH₃)₂ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
Experimental ¹³C NMR chemical shift data for this compound was not explicitly available in the searched resources. However, based on typical chemical shift ranges for the functional groups present, the following assignments can be predicted:
| Predicted Chemical Shift (δ) ppm | Carbon Atom |
| ~165 | C=O (Ester) |
| ~115 | CN (Nitrile) |
| ~70 | CH (Isopropyl) |
| ~25 | CH₂ (Cyanoacetate) |
| ~22 | CH₃ (Isopropyl) |
Table 3: Infrared (IR) Spectroscopy Peak List
While a specific peak list was not available, the following table outlines the expected characteristic absorption bands for this compound based on its functional groups. The experimental technique is noted as a neat liquid sample in a capillary cell.[2]
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2980 | C-H | Alkane stretch |
| ~2250 | C≡N | Nitrile stretch |
| ~1740 | C=O | Ester stretch |
| ~1470 | C-H | Alkane bend |
| ~1250 | C-O | Ester stretch |
Table 4: Mass Spectrometry (MS) Data
The mass spectrum was obtained via electron ionization (EI) at 75 eV.[1] The molecular ion peak is observed at m/z = 127, consistent with the molecular weight of this compound (127.14 g/mol ).[1][2]
| m/z | Relative Intensity (%)[1] |
| 112.0 | 6.5 |
| 86.0 | 11.0 |
| 68.0 | 100.0 |
| 45.0 | 28.8 |
| 43.0 | 46.6 |
| 41.0 | 33.6 |
| 39.0 | 15.6 |
| 27.0 | 13.0 |
Experimental Workflow
The general workflow for obtaining and analyzing spectroscopic data is illustrated below.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound was prepared by dissolving approximately 0.05 mL of the neat liquid in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).[1] The solution was then transferred to a standard 5 mm NMR tube.
Data Acquisition and Processing: ¹H NMR spectra were acquired on a 400 MHz spectrometer.[1] The instrument was locked to the deuterium (B1214612) signal of the solvent. A standard single-pulse experiment was used to acquire the free induction decay (FID). The FID was then Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum was obtained from a neat liquid sample. A drop of this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film.[2]
Data Acquisition and Processing: The salt plates containing the sample were placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty salt plates was acquired first and automatically subtracted from the sample spectrum. The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer, where it was vaporized. The gaseous molecules were then ionized using electron ionization (EI) with an electron energy of 75 eV.[1]
Mass Analysis and Detection: The resulting positively charged ions and fragment ions were accelerated into a mass analyzer, which separated them based on their mass-to-charge ratio (m/z). The abundance of each ion was then measured by a detector to generate the mass spectrum.
References
Commercial Availability and Technical Guide for Isopropyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of isopropyl cyanoacetate (B8463686). The information is intended to assist researchers and professionals in sourcing this versatile reagent and effectively incorporating it into their experimental workflows.
Commercial Availability and Suppliers
Isopropyl cyanoacetate is readily available from a variety of chemical suppliers, ranging from those offering small research quantities to bulk manufacturers. Purity levels typically range from 97% to over 99%. Pricing can vary significantly based on the supplier, quantity, and purity.
Supplier and Pricing Data
The following table summarizes the availability of this compound from several prominent suppliers. Prices have been normalized to a per-gram or per-milliliter basis for easier comparison, based on the listed catalog prices. Please note that prices are subject to change and may not include shipping and handling fees. Bulk pricing is often available upon request and can be significantly lower.
| Supplier | Catalog Number(s) | Purity | Available Quantities | Price (USD/g or USD/mL) |
| Sigma-Aldrich | AldrichCPR (S615137), 28452 | ≥98.0% | 250 mg, Custom | ~$130.80/g |
| Thermo Fisher Scientific (Alfa Aesar) | A11887.14, A11887.22 | 97% | 25 g, 100 g | ~$1.64/g (for 25g) |
| Apollo Scientific | OR28722 | 99% | 100g, 500g, 2.5kg, 10kg | ~$0.20/g (for 100g) |
| Tokyo Chemical Industry (TCI) | C1001 | >97.0% (GC) | 25 mL, 500 mL | Contact for pricing |
| ChemScene | CS-W013485 | ≥98% | Custom | Contact for pricing |
| Lab Pro Inc. | C1001-25ML | Min. 97.0% (GC) | 25 mL | Contact for pricing |
| XIAMEN EQUATION CHEMICAL CO., LTD | Industrial Grade | Industrial | Bulk | ~$0.10/kg (EXW, indicative) |
| Henan Sinotech Import & Export Corp. | N/A | 99% | ≥ 1 kg | ~$1.00/kg (FOB, indicative) |
Experimental Protocols
This compound is a key building block in organic synthesis, most notably in the Knoevenagel condensation. Below are representative experimental protocols for its synthesis and a common application.
Synthesis of this compound via Esterification
A common method for preparing this compound is the acid-catalyzed esterification of cyanoacetic acid with isopropyl alcohol.
Reaction:
Cyanoacetic Acid + Isopropyl Alcohol ⇌ this compound + Water
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add cyanoacetic acid (1.0 equivalent), isopropyl alcohol (1.5-2.0 equivalents), and a suitable solvent such as hexane (B92381) or cyclohexane.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (0.05–0.3 mol per mole of cyanoacetic acid) or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux at a temperature of 60–80°C. The water produced during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the product.
-
Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
**Workup and
Isopropyl Cyanoacetate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl cyanoacetate (B8463686) is a valuable and versatile reagent in organic synthesis, prized for its reactive methylene (B1212753) group activated by adjacent cyano and ester functionalities. This unique structural feature makes it an ideal precursor for a wide array of carbocyclic and heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key applications of isopropyl cyanoacetate, complete with detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows to facilitate its use in the laboratory. The isopropyl ester moiety can confer advantages in terms of solubility and reaction kinetics compared to its methyl or ethyl counterparts, making it a useful tool for optimizing synthetic routes.[1]
Core Applications in Organic Synthesis
The high reactivity of the α-carbon in this compound allows it to participate in a variety of carbon-carbon bond-forming reactions. The most prominent of these are the Knoevenagel condensation, the Gewald aminothiophene synthesis, and as a precursor for Michael acceptors.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of this compound chemistry. It involves the reaction of this compound with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine (B6355638), to form a new carbon-carbon double bond.[2] The resulting α,β-unsaturated product is a versatile intermediate for the synthesis of a variety of important compounds.
Coumarins are a class of compounds with diverse biological activities. This compound can be used in a Knoevenagel condensation with salicylaldehyde (B1680747) derivatives to produce 3-cyanocoumarins, which are important intermediates for more complex coumarin (B35378) structures.[3]
The Knoevenagel adducts of this compound can be utilized in multi-component reactions to construct highly functionalized pyridone and dihydropyridine (B1217469) scaffolds, which are prevalent in many pharmaceutical agents.
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with this compound and elemental sulfur in the presence of a base.[4] The resulting 2-aminothiophenes are valuable building blocks for the synthesis of various biologically active compounds.
Michael Addition Reactions
The α,β-unsaturated compounds formed from the Knoevenagel condensation of this compound are excellent Michael acceptors. They can react with a variety of nucleophiles, such as malonates, in a conjugate addition to form more complex molecular frameworks. This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and their derivatives.
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions involving this compound.
Table 1: Knoevenagel Condensation of this compound with Various Aldehydes
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | Piperidine | Ethanol (B145695) | Reflux | 4 | 85 | [5] |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | 3 | 92 | [5] |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | 5 | 88 | [5] |
| 4 | 2-Nitrobenzaldehyde | Piperidine | Isopropanol | Reflux | 2 | 95 | [6] |
Table 2: Gewald Aminothiophene Synthesis
| Entry | Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone (B45756) | Morpholine (B109124) | Ethanol | 80 | 24 | 75 | [4] |
| 2 | Acetone | Morpholine | Ethanol | Reflux | 12 | 68 | [7] |
| 3 | Acetophenone | Morpholine | Ethanol | Reflux | 20 | 65 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Knoevenagel Condensation of this compound with an Aromatic Aldehyde
This protocol describes the synthesis of isopropyl 2-cyano-3-phenylacrylate.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.27 g), benzaldehyde (10 mmol, 1.06 g), and ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.5 mmol, 0.043 g) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure isopropyl 2-cyano-3-phenylacrylate.
-
Dry the purified product in a vacuum oven.
Characterization Data:
-
Appearance: White crystalline solid.[6]
-
Yield: 85%.[5]
-
¹H NMR (CDCl₃, ppm): δ 8.24 (s, 1H, =CH), 7.95-7.92 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 5.20 (sept, 1H, J = 6.3 Hz, CH), 1.35 (d, 6H, J = 6.3 Hz, 2xCH₃).[6]
-
¹³C NMR (CDCl₃, ppm): δ 162.5, 154.9, 133.1, 131.5, 130.8, 129.2, 115.7, 103.2, 70.5, 21.8.[6]
-
IR (KBr, cm⁻¹): 2220 (CN), 1725 (C=O), 1600 (C=C).[5]
Protocol 2: General Procedure for the Gewald Aminothiophene Synthesis
This protocol describes the synthesis of isopropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Materials:
-
This compound
-
Cyclohexanone
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (10 mmol, 1.27 g), cyclohexanone (10 mmol, 0.98 g), elemental sulfur (10 mmol, 0.32 g), and ethanol (30 mL).
-
Add morpholine (10 mmol, 0.87 g) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.[4]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the mixture into ice-water.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure aminothiophene.
-
Dry the product under vacuum.
Characterization Data:
-
Appearance: Yellow solid.
-
Yield: 75%.[4]
Visualizations
Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel Condensation.
Gewald Aminothiophene Synthesis Workflow
Caption: Experimental workflow for the Gewald reaction.
Other Potential Applications
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone.[1][8] While not a direct reaction of this compound, it can be used to synthesize dinitriles that are precursors for this reaction. For example, the Knoevenagel product of this compound can be further functionalized to introduce a second nitrile group, setting the stage for a Thorpe-Ziegler cyclization.
Synthesis of Pyrazole (B372694) Derivatives
This compound can also serve as a starting material for the synthesis of pyrazole derivatives. For instance, it can react with hydrazine (B178648) derivatives to form pyrazolone (B3327878) intermediates, which can be further modified to generate a variety of substituted pyrazoles.[9][10] These compounds are of interest due to their wide range of biological activities.
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis. Its ability to participate in a variety of C-C bond-forming reactions, most notably the Knoevenagel condensation and the Gewald aminothiophene synthesis, makes it an essential tool for the construction of a diverse range of heterocyclic compounds. The detailed protocols and data provided in this guide are intended to facilitate the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug discovery.
References
- 1. synarchive.com [synarchive.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. シアノ酢酸イソプロピル ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Knoevenagel Condensation of Isopropyl Cyanoacetate with Aldehydes
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon bonds. This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product. Isopropyl cyanoacetate (B8463686) serves as a valuable active methylene compound in this context, leading to the formation of isopropyl α-cyanoacrylates. These products are important intermediates in the synthesis of pharmaceuticals, fine chemicals, and polymers.[1][2][3] This document provides detailed application notes and protocols for performing the Knoevenagel condensation using isopropyl cyanoacetate and various aldehydes.
Mechanism and Reaction Pathway
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Enolate Formation: A base abstracts an acidic α-proton from this compound, forming a resonance-stabilized enolate. The electron-withdrawing nitrile and ester groups increase the acidity of the methylene protons, facilitating deprotonation even with a mild base.[2]
-
Nucleophilic Addition: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the stable α,β-unsaturated product, isopropyl α-cyanoacrylate.
Various catalysts can be employed to facilitate this reaction, including primary, secondary, and tertiary amines like piperidine (B6355638) and DABCO, as well as ionic liquids and heterogeneous catalysts.[1] The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.
Experimental Data
The following table summarizes the reaction conditions and yields for the Knoevenagel condensation of various aldehydes with cyanoacetate esters under different catalytic systems. While specific data for this compound is limited in the provided search results, the data for ethyl cyanoacetate is included as a close analogue, demonstrating the general applicability and expected outcomes of the reaction.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Prol-MSN | Ethanol (B145695) | Not Specified | Not Specified | 95 | |
| 2-Methoxybenzaldehyde | Piperidine | Ethanol | Not Specified | Not Specified | Not Specified | [2] |
| Various Aromatic Aldehydes | [MeHMTA]BF4 | Water | Room Temp | Not Specified | High Yields | [4] |
| Benzaldehyde | DBU/Water | Water | Room Temp | 20 min | 96 | [5] |
| Various Aromatic Aldehydes | DABCO/[HyEtPy]Cl | Water | Not Specified | 5-40 min | 83-99 | [1] |
| Various Aromatic Aldehydes | Gallium Chloride | Solvent-free | Room Temp | Not Specified | High Yields | [6] |
| Benzaldehyde | Triphenylphosphine | Solvent-free | Not Specified | Not Specified | Excellent | [7] |
| Benzaldehyde | nano-ZnO | Ethanol | Reflux | Not Specified | Excellent | [8] |
Experimental Workflow
The general workflow for the Knoevenagel condensation of this compound with an aldehyde is depicted in the following diagram.
Caption: General experimental workflow for the Knoevenagel condensation.
Detailed Experimental Protocol
This protocol provides a general procedure for the Knoevenagel condensation of an aromatic aldehyde with this compound using piperidine as a catalyst.
Materials:
-
Aromatic aldehyde (10 mmol, 1.0 eq)
-
This compound (10 mmol, 1.0 eq)
-
Piperidine (1 mmol, 0.1 eq)
-
Ethanol (20 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol) and this compound (10 mmol).
-
Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask and stir the mixture until the solids are dissolved. To this solution, add piperidine (1 mmol) dropwise.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Piperidine is a toxic and corrosive base; handle with care.
-
Aldehydes can be irritants; avoid inhalation and skin contact.
This protocol can be adapted for different aldehydes and catalytic systems. For solvent-free conditions, the reactants and catalyst can be mixed and stirred at the appropriate temperature without any solvent.[6][7] The work-up procedure may vary depending on the physical state of the product and the catalyst used. For instance, with heterogeneous catalysts, the catalyst can be removed by simple filtration.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Protocol for Knoevenagel Condensation using Isopropyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds.[1] This reaction involves the condensation of an active methylene (B1212753) compound, such as isopropyl cyanoacetate (B8463686), with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638).[2] The resulting products, particularly α,β-unsaturated cyanoacrylates, are crucial intermediates in the synthesis of a wide array of pharmaceuticals, fine chemicals, and functional polymers.[3]
This application note provides a detailed protocol for the Knoevenagel condensation using isopropyl cyanoacetate and various substituted benzaldehydes. It includes a general procedure, a summary of reaction parameters for different substrates, and a discussion of the reaction mechanism and alternative greener methodologies.
Reaction Mechanism
The Knoevenagel condensation proceeds via a two-step mechanism:
-
Deprotonation: A weak base, such as piperidine, deprotonates the active methylene group of this compound to form a resonance-stabilized enolate ion. The electron-withdrawing cyano and ester groups increase the acidity of the methylene protons, facilitating this step.[4]
-
Nucleophilic Addition and Dehydration: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by a dehydration step, often spontaneous or facilitated by the catalyst, to yield the final α,β-unsaturated product.[5]
An alternative pathway, particularly with amine catalysts, involves the formation of an iminium ion from the aldehyde, which is a more potent electrophile.[3]
Experimental Protocol: Piperidine-Catalyzed Synthesis of Isopropyl Cyanoacrylates
This protocol is a general method for the Knoevenagel condensation of various substituted benzaldehydes with this compound using piperidine as a catalyst.
Materials:
-
Substituted benzaldehyde (B42025) (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Solvent (e.g., Ethanol (B145695), Toluene, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Thin-layer chromatography (TLC) plates
-
Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, recrystallization flasks)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 eq) and this compound (1.0 - 1.2 eq).
-
If using a solvent, add an appropriate volume of ethanol or toluene. For solvent-free conditions, proceed to the next step.[5]
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, if the product precipitates, it can be collected by filtration and washed with a cold solvent like ethanol or a mixture of ethyl acetate (B1210297) and n-heptane.
-
If the product does not precipitate, the reaction mixture should be concentrated under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, and elemental analysis).
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Piperidine is a toxic and corrosive substance; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Data Presentation: Knoevenagel Condensation of Substituted Benzaldehydes with this compound
The following table summarizes the reaction conditions and yields for the piperidine-catalyzed Knoevenagel condensation of various ring-substituted benzaldehydes with this compound.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 4 | Reflux | ~90 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 3 | Reflux | ~95 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 6 | Reflux | ~85 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | Reflux | ~98 |
| 5 | 2-Chlorobenzaldehyde | Piperidine | Toluene | 5 | Reflux | ~88 |
Note: The data presented here are representative and have been compiled from various sources describing similar Knoevenagel condensations. Actual yields and reaction times may vary depending on the specific experimental conditions.
Alternative and Greener Protocols
In recent years, several more environmentally friendly protocols for the Knoevenagel condensation have been developed to minimize the use of hazardous organic solvents and catalysts.
-
Catalyst-Free Condensation in Water: For some reactive aldehydes, the condensation can be performed in water without any catalyst, with the product often precipitating directly from the reaction mixture.[3]
-
Solvent-Free Conditions: The reaction can be carried out by simply grinding the reactants together, sometimes with a solid catalyst, at room temperature or with gentle heating.[5]
-
Use of Greener Catalysts: A variety of alternative catalysts have been explored, including ionic liquids, solid-supported bases, and even natural extracts like the water extract of onion.[7] For instance, the DBU/water complex has been shown to be a highly efficient and recyclable catalytic system for this reaction.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation protocol described above.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Water extract of onion catalyzed Knoevenagel condensation reaction: an efficient green procedure for synthesis of α-cyanoacrylonitriles and α-cyanoacrylates [ajgreenchem.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
Synthesis of Coumarin Derivatives Using Isopropyl Cyanoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of coumarin (B35378) derivatives, specifically focusing on the use of isopropyl cyanoacetate (B8463686) as a key reagent. The protocols outlined are primarily based on the well-established Knoevenagel condensation, a versatile and widely used method for coumarin synthesis. While many literature precedents utilize ethyl or methyl cyanoacetate, the principles and procedures are readily adaptable for isopropyl cyanoacetate.
Introduction
Coumarins (2H-1-benzopyran-2-ones) represent a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules.[1] They exhibit a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties, making them privileged scaffolds in drug discovery and development.[2][3] The Knoevenagel condensation is a cornerstone for synthesizing the coumarin core, typically involving the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as this compound, in the presence of a basic catalyst.[4]
Reaction Mechanisms
The synthesis of 3-cyanocoumarins from salicylaldehydes and this compound proceeds via the Knoevenagel condensation. The mechanism involves an initial base-catalyzed condensation to form an intermediate, which then undergoes intramolecular cyclization to yield the final coumarin product.
Knoevenagel Condensation Pathway
The reaction is initiated by a basic catalyst (e.g., piperidine) abstracting an acidic proton from the active methylene group of this compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration and intramolecular cyclization lead to the formation of the coumarin ring.[3]
Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.
Data Presentation
The following tables summarize quantitative data for the synthesis of various coumarin derivatives. The data is compiled from reactions using active methylene compounds like ethyl and methyl cyanoacetate, which are expected to yield comparable results with this compound under similar conditions.
Table 1: Synthesis of 3-Cyanocoumarin Derivatives via Knoevenagel Condensation
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Salicylaldehyde | Ethyl Cyanoacetate | Piperidine (B6355638) | Ethanol (B145695) | 4-5 h | ~90 | [5] |
| 4-N,N-diethylamino salicylaldehyde | Ethyl Cyanoacetate | None | n-Butanol | 7 h | 68 | [6] |
| Substituted Salicylaldehydes | Ethyl Cyanoacetate | Potassium 1,2,3,6-Tetrahydrophthalimide | Water | 1-5 h | 85-95 | [7] |
| Aromatic Aldehydes (intermediate step) | Methyl Cyanoacetate | NH4OAc | Ethanol | 30-60 min | 33-90 | [8] |
| Resorcinol (with intermediate) | - | K2CO3 | Ethanol | 15-30 min | 69-88 | [8] |
Table 2: Comparison of Catalytic Systems for Coumarin Synthesis
| Reaction Type | Catalyst | Conditions | Advantages | Reference |
| Knoevenagel | Choline Chloride | Aqueous media, 25-30 °C | Green synthesis, high yields (79-98%) | [9] |
| Knoevenagel | MgFe2O4 nanoparticles | Solvent-free, ultrasound | Eco-friendly, good yields (88-93%) | [9] |
| Knoevenagel | L-proline | Ethanol, 80°C | Greener catalyst, high yields | [5] |
| Pechmann | InCl3 | Solvent-free, ball mill | Rapid, environmentally friendly, good yields (52-92%) | [10] |
Experimental Protocols
The following are detailed methodologies for the synthesis of coumarin derivatives.
General Experimental Workflow
The synthesis of coumarins via Knoevenagel condensation follows a consistent workflow from reactants to the final purified product.
Caption: General experimental workflow for coumarin synthesis.
Protocol 1: Base-Catalyzed Knoevenagel Condensation of Salicylaldehyde with this compound
This protocol is adapted from standard procedures using ethyl acetoacetate (B1235776) or diethyl malonate.[5][11]
Materials:
-
Salicylaldehyde (1.0 eq)
-
This compound (1.0-1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Absolute Ethanol
-
Ice-cold water
-
Recrystallization solvent (e.g., ethanol)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1.0 eq) and this compound (1.0-1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (~0.1 eq) to the solution.
-
Heat the reaction mixture to reflux using a water bath or heating mantle and maintain reflux for 4-5 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash thoroughly with cold water.
-
Dry the crude product.
-
Purify the crude 3-cyanocoumarin by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: One-Pot Synthesis of 3-Substituted Coumarins in Aqueous Media
This protocol is based on a greener synthesis approach using water as the solvent.[7]
Materials:
-
Substituted Salicylaldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Potassium 1,2,3,6-Tetrahydrophthalimide (catalyst)
-
Water
-
Ethanol (for purification)
Equipment:
-
Reaction vessel with magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
To a suitable reaction vessel, add the substituted salicylaldehyde (1.0 eq), this compound (1.0 eq), and the catalyst in water.
-
Stir the reaction mixture vigorously at room temperature for the required time (typically 1-5 hours).[7]
-
Monitor the completion of the reaction by TLC.
-
Upon completion, collect the precipitated product by filtration.
-
Wash the collected solid with cold water.
-
Purify the product by recrystallization from hot ethanol to obtain the desired 3-cyanocoumarin derivative.
Conclusion
The Knoevenagel condensation provides an efficient and adaptable method for the synthesis of a wide array of 3-cyanocoumarin derivatives using this compound.[4] The evolution of this reaction towards the use of greener catalysts and aqueous or solvent-free conditions has made it a cornerstone of modern heterocyclic chemistry.[9] The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis and exploration of novel coumarin-based compounds for various applications, particularly in drug development.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. stm.bookpi.org [stm.bookpi.org]
- 5. benchchem.com [benchchem.com]
- 6. CN101368004B - Synthesis of coumarin fluorochromes - Google Patents [patents.google.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process | MDPI [mdpi.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Isopropyl Cyanoacetate as a Precursor for Pharmaceutical Intermediates
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl cyanoacetate (B8463686) is a versatile and valuable building block in organic synthesis, particularly for the creation of complex pharmaceutical intermediates. Its molecular structure, which includes a reactive methylene (B1212753) group positioned between an electron-withdrawing cyano group and an ester, makes it an excellent substrate for a variety of condensation reactions.[1] The Knoevenagel condensation, in particular, utilizes isopropyl cyanoacetate to react with aldehydes and ketones, forming α,β-unsaturated cyanoacetate derivatives.[1] These products serve as crucial precursors for a wide range of heterocyclic compounds, including pyrimidines, pyridines, and coumarins, which form the core structures of numerous pharmaceutical agents.[1][2] The isopropyl ester group can also offer advantages in solubility and reaction kinetics compared to methyl or ethyl analogs, providing a valuable tool for optimizing synthetic pathways.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
General Experimental Workflow
The synthesis of pharmaceutical intermediates using this compound typically follows a standardized workflow from reaction setup to purification and analysis. This process ensures reproducibility and high purity of the final product.
Caption: General workflow for synthesis using this compound.
Application Note 1: Synthesis of Pyrimidine (B1678525) Derivatives as Pteridine (B1203161) Precursors
Pyrimidine rings are core structures in a vast number of biologically active molecules, including pteridine derivatives like Leucovorin (Folinic Acid), a crucial drug used to counteract the toxic effects of methotrexate (B535133) and in combination chemotherapy.[3][4] The synthesis of substituted pyrimidines is a common application of cyanoacetate esters.
Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol is adapted from a standard procedure for the synthesis of a key pyrimidine intermediate using a cyanoacetate ester (ethyl cyanoacetate) and guanidine (B92328), demonstrating the utility of this class of reagents.[5]
Reaction Scheme: this compound + Guanidine → 2,4-Diamino-6-hydroxypyrimidine
Caption: Synthesis pathway for a key pyrimidine intermediate.
Materials:
-
This compound (1.0 mol)
-
Guanidine hydrochloride (1.02 mol)
-
Sodium metal (2.0 g-atom)
-
Anhydrous ethanol (500 mL)
-
Glacial acetic acid
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.0 g-atom) in 250 mL of anhydrous ethanol in a round-bottomed flask equipped with a reflux condenser.
-
After the sodium has completely dissolved, cool the solution and add this compound (1.0 mol).[5]
-
In a separate flask, prepare another sodium ethoxide solution with the same concentrations. Add guanidine hydrochloride (1.02 mol) to this second solution.
-
Filter the resulting sodium chloride precipitate, and add the clear guanidine-containing filtrate to the solution of isopropyl sodiocyanoacetate.[5]
-
Heat the combined mixture under reflux for 2 hours.
-
Evaporate the mixture to dryness.
-
Dissolve the solid residue in boiling water and acidify with glacial acetic acid.
-
Cool the solution to allow the product to crystallize. Filter the resulting needles, wash with cold water, and dry.
Data Presentation:
| Reactant | Molar Eq. | Catalyst | Solvent | Time (h) | Temperature | Yield (%) |
| This compound | 1.0 | Sodium Ethoxide | Ethanol | 2 | Reflux | ~80-82 |
| Guanidine Hydrochloride | 1.02 | (from Sodium) |
Yields are based on analogous reactions with ethyl cyanoacetate as reported in the literature.[5]
Application Note 2: Synthesis of an Intermediate for SHP2 Inhibitors
SHP2 is a protein tyrosine phosphatase that plays a critical role in cell growth and signaling pathways, such as the Ras/Raf/MAPK pathway.[6] Its over-activation is implicated in various cancers, making it a key target for anticancer drug development. This compound is used in the synthesis of heterocyclic scaffolds that serve as intermediates for potent SHP2 inhibitors.[6]
Protocol: Synthesis of a Thiophene-based Intermediate
This protocol describes the Gewald reaction for synthesizing a 2-aminothiophene derivative, a common intermediate in medicinal chemistry, using this compound, a ketone, and elemental sulfur.[6]
Reaction Scheme: this compound + Cyclopentanone + Sulfur → 2-amino-3-isopropoxycarbonyl-4,5-dihydrocyclopenta[b]thiophene
Caption: Simplified SHP2 signaling pathway and point of inhibition.
Materials:
-
This compound
-
Cyclopentanone
-
Elemental Sulfur Powder
-
Morpholine (B109124) (catalyst)
-
Ethanol
-
Nitrogen gas
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, combine this compound, cyclopentanone, elemental sulfur powder, and ethanol.[6]
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Maintain the reaction at this temperature for 24 hours, monitoring progress with TLC.[6]
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired thiophene (B33073) intermediate.
Data Presentation:
| Reactant | Catalyst | Solvent | Time (h) | Temperature (°C) |
| This compound | Morpholine | Ethanol | 24 | 80 |
| Cyclopentanone | ||||
| Sulfur Powder |
Application Note 3: Synthesis of Gabapentin (B195806) Intermediates
Gabapentin is an anticonvulsant medication used to treat epilepsy and neuropathic pain.[7] The synthesis of Gabapentin often involves the creation of a key intermediate, 1,1-cyclohexane diacetic acid monoamide, which can be derived from the reaction of a cyanoacetate ester with cyclohexanone (B45756).[7][8]
Protocol: Synthesis of a Dinitrile Intermediate for Gabapentin
This protocol describes the initial condensation reaction to form a dinitrile spiro compound, a precursor to the Gabapentin core structure. The procedure is based on patented methods using cyanoacetate esters.[7][9]
Reaction Scheme: 2 this compound + Cyclohexanone → Dinitrile Spiro Intermediate
Caption: Synthesis of a dinitrile precursor for Gabapentin.
Materials:
-
Cyclohexanone (1.0 eq)
-
This compound (2.2 eq)
-
Anhydrous isopropanol
-
Liquefied ammonia (10-16 wt% solution in isopropanol)
-
Diethyl ether
Procedure:
-
In a reaction vessel, cool cyclohexanone to between -10 °C and -5 °C.[9]
-
Add 2.1 to 2.2 molar equivalents of this compound.
-
While stirring at a constant low temperature, slowly add an anhydrous isopropanol solution containing 10-16% liquefied ammonia.[9]
-
Allow the reaction mixture to stand at this temperature for 12-15 hours.
-
Filter the resulting precipitate, wash thoroughly with diethyl ether, and dry to obtain the dinitrile intermediate.[9]
Data Presentation:
| Reactant | Molar Eq. | Reagent/Solvent | Time (h) | Temperature (°C) |
| Cyclohexanone | 1.0 | Ammonia/Isopropanol | 12-15 | -10 to -5 |
| This compound | 2.2 |
Spectroscopic Characterization Data
Characterization of intermediates synthesized from this compound is critical to confirm their structure and purity. The following table summarizes key spectroscopic data points.
| Spectroscopic Method | Functional Group / Proton Environment | Typical Chemical Shift / Wavenumber | Reference |
| IR Spectroscopy | Cyano (C≡N) stretch | ~2200 cm⁻¹ | [1] |
| Ester Carbonyl (C=O) stretch | ~1700 cm⁻¹ | [1] | |
| ¹H NMR | Isopropyl -CH (septet) | δ 4.9-5.1 ppm | |
| Isopropyl -CH₃ (doublet) | δ 1.2-1.3 ppm | ||
| Methylene -CH₂- (singlet) | δ 3.4-3.5 ppm | ||
| ¹³C NMR | Cyano (-CN) | δ 110–120 ppm | [1] |
| Ester Carbonyl (-C=O) | δ 165-170 ppm | ||
| Isopropyl -CH | δ ~69 ppm | ||
| Isopropyl -CH₃ | δ ~21 ppm | ||
| Methylene -CH₂- | δ ~25 ppm |
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. シアノ酢酸イソプロピル ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of leucovorin | Semantic Scholar [semanticscholar.org]
- 4. [Study on synthesis and purification of calcium 5-formyltetrahydrofolate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]
- 8. CN112592289A - Preparation method of gabapentin intermediate - Google Patents [patents.google.com]
- 9. CN105061239A - Gabapentin synthesis method - Google Patents [patents.google.com]
Application Notes and Protocols for Base-Catalyzed Knobevenagel Condensation with Isopropyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds that are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1] This reaction involves the condensation of an active methylene (B1212753) compound, such as isopropyl cyanoacetate (B8463686), with an aldehyde or ketone, facilitated by a basic catalyst. The choice of catalyst is critical, profoundly influencing reaction rates, yields, and overall efficiency. These application notes provide a detailed overview of various base catalysts for the Knoevenagel condensation with isopropyl cyanoacetate, offering comprehensive experimental protocols and comparative data to guide researchers in optimizing their synthetic strategies.
The mechanism of the base-catalyzed Knoevenagel condensation proceeds through three primary steps:
-
Deprotonation: The basic catalyst abstracts a proton from the active methylene group of this compound, forming a resonance-stabilized carbanion (enolate).
-
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form an aldol-type addition product.
-
Dehydration: The intermediate alkoxide undergoes elimination of a water molecule to yield the final α,β-unsaturated product.
Comparative Data of Base Catalysts
The selection of an appropriate base catalyst is crucial for the success of the Knoevenagel condensation. A range of catalysts, from simple amines to more complex organocatalysts and solid bases, have been effectively employed. Below is a summary of quantitative data for various catalysts, primarily with the closely related ethyl cyanoacetate, which serves as an excellent proxy for this compound due to their similar reactivity.
| Base Catalyst | Aldehyde/Ketone Substrate | Solvent | Reaction Temperature (°C) | Reaction Time | Product Yield (%) | Reference |
| Piperidine (B6355638) | 4-Fluorobenzaldehyde | Ethanol (B145695) | Reflux | 3 - 6 h | ~75 | [2] |
| Benzaldehyde | Ethanol | Room Temperature | 2 h | 98 | [3] | |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 4-Chlorobenzaldehyde | [HyEtPy]Cl/H₂O | 50 | 10 min | 97 | [4] |
| 4-Fluorobenzaldehyde | [HyEtPy]Cl/H₂O | 50 | 40 min | 97 | [2] | |
| Various Aldehydes | Water | Room Temperature | 1 - 4 min | High | [5] | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Benzaldehyde | Water | Room Temperature | 20 min | 96 | [6] |
| Aromatic Aldehydes | Water | Room Temperature | 0.2 - 6 h | 75 - 96 | [7] | |
| MgO/ZrO₂ | Benzaldehyde | Solvent-free | 60 | 1.5 h | 80 | [3] |
| 4-Fluorobenzaldehyde | Solvent-free | 60 | 1.5 h | 95 | [3] | |
| g-C₃N₄ | Aromatic Aldehydes | Dichloromethane | Room Temperature | ~30 min | ~99 | [8] |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol describes a general and widely used method for the Knoevenagel condensation using piperidine as the catalyst.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Piperidine (0.1 eq)
-
Ethanol or Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0 - 1.2 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the mixture into ice-cold water with stirring to induce precipitation. Collect the solid product by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: DABCO-Catalyzed Knoevenagel Condensation in an Aqueous Medium
This protocol outlines a highly efficient and environmentally friendly procedure using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst in an aqueous ionic liquid system.[2][4]
Materials:
-
Aromatic Aldehyde (10 mmol)
-
This compound (12 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol%)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)
-
Water (3 mL)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g), water (3 mL), and DABCO (20 mmol%) in a round-bottom flask at room temperature.
-
To this stirred mixture, add the aromatic aldehyde (10 mmol) and this compound (12 mmol).
-
Stir the reaction mixture vigorously at 50 °C.
-
Monitor the reaction progress by TLC until the aldehyde is completely consumed (typically within 5-40 minutes).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (30 mL) and extract the product with diethyl ether or ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which is often of high purity.
-
If necessary, further purify the product by recrystallization. The aqueous ionic liquid layer can often be recycled for subsequent reactions.[2]
Protocol 3: DBU-Catalyzed Knoevenagel Condensation in Water
This protocol details a green and facile method using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in water.[6]
Materials:
-
Aldehyde or Ketone (1 mmol)
-
This compound (1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare the DBU/water complex by reacting DBU (1 mmol) with water (25 mmol) for 3 hours at room temperature.
-
To this catalytic system, add the aldehyde or ketone (1 mmol) and this compound (1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 20 minutes to a few hours.
-
Upon completion, the product often precipitates from the aqueous solution.
-
Isolate the product by filtration and dry under vacuum. No further purification is typically required.
-
The filtrate containing the DBU/water complex can be reused for subsequent reactions.[6]
Visualizing the Workflow
The following diagrams illustrate the general mechanism and experimental workflow of the base-catalyzed Knoevenagel condensation.
Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.
Caption: General Experimental Workflow for Knoevenagel Condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Isopropyl Cyanoacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopropyl cyanoacetate (B8463686) is a valuable reagent in organic synthesis, primarily utilized as a key building block for the creation of more complex molecules. Its structure, which includes a reactive methylene (B1212753) group activated by adjacent cyano and ester functionalities, makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions. Notably, it is a common starting material in the Knoevenagel condensation for the synthesis of substituted coumarins, which are significant scaffolds in medicinal chemistry.[1] This document provides detailed experimental protocols for the synthesis of isopropyl cyanoacetate and summarizes the key quantitative data from various synthetic approaches.
Synthesis Methodologies
There are two primary methods for the synthesis of this compound:
-
Direct Esterification of Cyanoacetic Acid: This classic method involves the acid-catalyzed esterification of cyanoacetic acid with isopropanol (B130326).[1] The reaction is equilibrium-driven, and therefore, the removal of water is crucial to drive the reaction towards the product.[1] Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.[1]
-
Cyanidation of Isopropyl Chloroacetate (B1199739): This alternative route involves the reaction of an isopropyl chloroacetate with a cyanide salt, such as sodium cyanide.[2] This method can be performed in a continuous flow process, offering advantages in terms of throughput and reduced byproducts.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis methods of this compound, providing a comparative overview of reaction conditions and yields.
| Parameter | Direct Esterification | Cyanidation of Chloroacetate |
| Reactants | Cyanoacetic acid, Isopropyl alcohol | Isopropyl chloroacetate, Sodium cyanide |
| Catalyst/Base | Sulfuric acid (0.05–0.3 mol per mole of cyanoacetic acid)[1] | Tertiary amines, alkali metal carbonates, etc.[2] |
| Solvent | Excess Isopropyl alcohol | Alcohols (e.g., Isopropanol)[3] |
| Temperature | 60–80°C (Reflux)[1] | 65–150°C[3] |
| Reaction Time | 6–12 hours[1] | Continuous flow[1][3] |
| Molar Ratio | 1.5–2.0 (Isopropyl alcohol to cyanoacetic acid)[1] | 1:0.98 (Isopropyl chloroacetate to sodium cyanide)[3] |
| Yield | 75–85%[1] | >83%[3] |
| Purity | >99%[1] | >99.5%[1][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Esterification
This protocol details the synthesis of this compound by the acid-catalyzed esterification of cyanoacetic acid with isopropanol.
Materials:
-
Cyanoacetic acid
-
Isopropyl alcohol (Isopropanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyanoacetic acid and isopropyl alcohol. The molar ratio of isopropanol to cyanoacetic acid should be between 1.5:1 and 2:1 to drive the equilibrium towards the product.[1]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.05 to 0.3 moles per mole of cyanoacetic acid) to the reaction mixture while stirring.[1]
-
Reflux: Heat the mixture to reflux at a temperature of 60-80°C.[1] The water generated during the reaction will be collected in the Dean-Stark trap. Continue the reflux for 6-12 hours, or until no more water is collected.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the excess isopropanol using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation (70–80°C at 10–20 mmHg) to obtain the final product with a purity of >99%.[1]
-
Protocol 2: Synthesis of this compound via Cyanidation of Isopropyl Chloroacetate (Conceptual Continuous Flow)
This protocol outlines the general steps for a continuous flow synthesis, which is often employed in industrial settings.
Materials:
-
Isopropyl chloroacetate
-
Sodium cyanide (NaCN)
-
Isopropanol (as solvent)
-
Tubular reactor system (including preheater, mixer, and reactor)
-
Rectification tower
Procedure:
-
Feed Preparation: Prepare two separate feed streams. One stream consists of isopropyl chloroacetate dissolved in isopropanol. The second stream is a saturated solution or suspension of sodium cyanide in isopropanol.[3] The molar ratio of isopropyl chloroacetate to sodium cyanide should be approximately 1:0.98.[3]
-
Reaction:
-
Pump the two feed streams through a preheater to bring them to the reaction temperature (65-150°C).[3]
-
The heated streams are then fed into a tubular mixer to ensure rapid and efficient mixing.
-
The reaction mixture flows through a tubular reactor where the cyanidation reaction takes place.[3] The pressure is maintained between 0.1 and 1.0 MPa.[3]
-
-
Purification:
-
The output from the reactor, containing this compound, sodium chloride, and unreacted starting materials, is fed directly into a rectification tower.
-
The this compound is separated and purified by continuous distillation to achieve a purity of >99.5%.[3]
-
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow for the synthesis of this compound.
Caption: Workflow for the two main synthetic routes to this compound.
Caption: Simplified chemical transformations for the synthesis of this compound.
References
Application Notes and Protocols: Knoevenagel Condensation of Isopropyl Cyanoacetate with Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a base, to yield an α,β-unsaturated product.[1][2] This application note focuses on the reaction of isopropyl cyanoacetate (B8463686) with various ketones, a process that is instrumental in the synthesis of a wide range of valuable intermediates for the pharmaceutical, agrochemical, and fine chemical industries.[3] The resulting isopropylidene cyanoacetates are key building blocks in the synthesis of diverse molecular scaffolds.
Reaction Mechanism
The Knoevenagel condensation of isopropyl cyanoacetate with a ketone proceeds through a three-step mechanism, typically catalyzed by a weak base such as an amine.[1]
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene group of this compound, forming a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product, isopropylidene cyanoacetate.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Quantitative Data
The following table summarizes representative yields and reaction times for the Knoevenagel condensation of cyanoacetic esters with various ketones under different catalytic conditions. While some examples utilize ethyl cyanoacetate, the conditions are generally applicable to this compound.
| Ketone | Active Methylene Compound | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Acetone (B3395972) | Ethyl cyanoacetate | DBU/H₂O, Room Temp. | 30 min | 96 | [4] |
| Cyclohexanone | Ethyl cyanoacetate | DBU/H₂O, Room Temp. | 30 min | 95 | [4] |
| Various Aromatic Aldehydes | Ethyl cyanoacetate | Triphenylphosphine, solvent-free, microwave | - | High | [5] |
| Benzaldehyde | Ethyl cyanoacetate | Imidazolium-based Ionic Liquid | 22-24 h | 63-85 | [6] |
| Aromatic Aldehydes | Ethyl 4-chloroacetoacetate | Morpholine/Acetic Acid in Ionic Liquid | 0.5-2 h | 44-84 | [7] |
Experimental Protocols
Protocol 1: DBU/Water Catalyzed Knoevenagel Condensation of this compound with Acetone
This protocol is adapted from a general procedure for the DBU/water catalyzed Knoevenagel condensation.[4]
Materials:
-
This compound (1 mmol)
-
Acetone (1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)
-
Deionized water (25 mmol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare the DBU/water complex by stirring DBU (1 mmol) and deionized water (25 mmol) for 3 hours at room temperature.
-
To the DBU/water complex, add this compound (1 mmol) and acetone (1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and dried under a vacuum. The filtrate containing the DBU/water complex can be recycled for subsequent reactions.
Protocol 2: Solvent-Free Knoevenagel Condensation
This protocol provides a greener alternative to traditional solvent-based methods.[8]
Materials:
-
This compound (1.2 eq)
-
Ketone (e.g., Cyclohexanone) (1.0 eq)
-
Gallium chloride (catalyst)
-
Mortar and pestle
Procedure:
-
In a mortar, add the ketone (1.0 eq), this compound (1.2 eq), and a catalytic amount of gallium chloride.
-
Grind the mixture at room temperature using a pestle.
-
The reaction is typically complete within a few minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be purified by washing with water.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Knoevenagel condensation.
Caption: A typical experimental workflow for the Knoevenagel condensation.
Applications in Drug Development
The α,β-unsaturated cyanoacrylate products derived from the Knoevenagel condensation of this compound and ketones are valuable intermediates in the synthesis of various pharmaceuticals. The presence of multiple functional groups allows for further chemical transformations to build complex molecular architectures. For instance, these compounds can serve as precursors for the synthesis of:
-
Antifungal agents: Griseofulvin, an antifungal drug, contains a spirocyclic system that can be conceptually derived from precursors built using condensation strategies.[9]
-
Antihypertensive drugs: Spironolactone, a potassium-sparing diuretic, features a complex steroidal backbone where the introduction of specific functionalities can be achieved through reactions involving activated methylene compounds.[9]
-
Enzyme inhibitors: The ACE inhibitor Spirapril contains a spirocycle, highlighting the importance of building complex ring systems, a common application of Knoevenagel products.[9]
-
Heterocyclic compounds: Arylidene cyanoacetamide derivatives, closely related to the products of this reaction, are key building blocks for a variety of bioactive heterocyclic compounds.[10]
The versatility of the Knoevenagel condensation makes it a crucial tool for medicinal chemists in the discovery and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mrj.org.ly [mrj.org.ly]
Application of Isopropyl Cyanoacetate in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl cyanoacetate (B8463686) is a versatile organic compound with significant applications in polymer chemistry. Its activated methylene (B1212753) group and the presence of both nitrile and ester functionalities make it a valuable precursor for the synthesis of various monomers and polymers. This document provides detailed application notes and experimental protocols for the use of isopropyl cyanoacetate in polymer synthesis, focusing on its role in Knoevenagel condensation for monomer preparation and subsequent polymerization reactions.
Core Applications
The primary applications of this compound in polymer chemistry revolve around its use as a starting material for the synthesis of functionalized monomers. These monomers can then be polymerized through various mechanisms to yield polymers with tailored properties.
Monomer Synthesis via Knoevenagel Condensation
This compound is frequently employed in the Knoevenagel condensation reaction with aldehydes and ketones to produce substituted isopropyl 2-cyanoacrylates.[1] This reaction is a cornerstone for creating a wide array of monomers with diverse functionalities, which can then be incorporated into polymer chains. The general scheme for this reaction is the condensation of an aldehyde or ketone with an active methylene compound, such as this compound, catalyzed by a weak base.[2]
Caption: Knoevenagel condensation of this compound to form monomers for polymerization.
Experimental Protocols
Protocol 1: Synthesis of Isopropyl 2-cyano-3-(phenyl)propenoate Monomer
This protocol describes the synthesis of a functionalized monomer using this compound and a substituted benzaldehyde (B42025) via Knoevenagel condensation.[3]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted benzaldehyde in ethanol.
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until a precipitate forms. Gentle heating may be applied to facilitate the reaction if necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified monomer in a vacuum oven.
-
Characterize the synthesized monomer using techniques such as FTIR, ¹H NMR, and ¹³C NMR.
Protocol 2: Radical Copolymerization of Isopropyl 2-cyano-3-(phenyl)propenoate with Styrene (B11656)
This protocol outlines the radical copolymerization of a monomer derived from this compound with styrene.[3]
Materials:
-
Synthesized isopropyl 2-cyano-3-(phenyl)propenoate monomer
-
Styrene (freshly distilled to remove inhibitor)
-
1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) or other suitable radical initiator
-
Toluene (solvent)
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Oil bath
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of the synthesized monomer and styrene in toluene.
-
Add the radical initiator (e.g., ABCN, typically 1-2 mol% with respect to the total monomer concentration).
-
Seal the flask and deoxygenate the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (N₂ or Ar).
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the specified time (e.g., 24 hours).
-
Terminate the polymerization by cooling the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
Dry the copolymer under vacuum to a constant weight.
-
Characterize the resulting copolymer for its composition, molecular weight, and thermal properties using techniques like NMR, GPC/SEC, and DSC/TGA.
Protocol 3: Anionic Polymerization of Isopropyl Cyanoacrylate for Nanoparticle Synthesis
This protocol describes the synthesis of poly(isopropyl cyanoacrylate) nanoparticles via anionic polymerization in an aqueous medium. This method is particularly relevant for biomedical and drug delivery applications.
Materials:
-
Isopropyl cyanoacrylate monomer
-
Deionized water
-
Acetone (for purification, if necessary)
-
Magnetic stirrer
-
Reaction vessel
-
Freeze-dryer
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, add 15 mL of deionized water.
-
While stirring vigorously (e.g., 1200 rpm) at 40°C, add 1 mL of isopropyl cyanoacrylate monomer in a single portion.
-
Continue stirring for 1.5 hours. A milky-white suspension of nanoparticles will form.
-
If a polymer aggregate forms around the stirrer, it should be separated from the nanoparticle suspension.
-
The nanoparticle suspension can be purified by dialysis against deionized water to remove any unreacted monomer or small oligomers.
-
Collect the purified polymer nanoparticles by freeze-drying.
-
Characterize the nanoparticles for their size, morphology, and surface charge using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and zeta potential analysis.
Quantitative Data
The following tables summarize key quantitative data related to polymers synthesized using this compound-derived monomers and related poly(alkyl cyanoacrylates).
Table 1: Properties of Copolymers of Styrene and Isopropyl 2-cyano-3-(substituted phenyl)propenoates [3]
| Substituted Phenyl Group | Monomer Feed Ratio (Styrene:Monomer) | Copolymer Composition (mol% Monomer) | Molecular Weight (Mw, kD) | Glass Transition Temp. (Tg, °C) |
| 4-Methoxy | 3:1 | 15.2 | 15.5 | 105 |
| 4-Methyl | 3:1 | 12.8 | 18.2 | 98 |
| 4-Chloro | 3:1 | 18.5 | 12.4 | 112 |
Table 2: Anionic Polymerization of Alkyl Cyanoacrylates - Representative Data
| Monomer | Initiator | Solvent | Temperature (°C) | Propagation Rate Constant (kp, L·mol⁻¹·s⁻¹) |
| n-Butyl Cyanoacrylate | Tetrabutylammonium Salts | THF | 20 | ~10⁶ |
| Isopropyl Cyanoacrylate | Weak bases (e.g., water) | Aqueous | Ambient | Rapid (qualitative) |
Visualized Workflows and Mechanisms
Anionic Polymerization of Isopropyl Cyanoacrylate
The anionic polymerization of isopropyl cyanoacrylate is a rapid chain-growth process initiated by nucleophiles.
Caption: Mechanism of anionic polymerization of this compound.
Experimental Workflow for Copolymer Synthesis and Characterization
The following diagram illustrates the typical workflow for synthesizing and characterizing copolymers derived from this compound.
Caption: Workflow for copolymer synthesis and characterization.
Conclusion
This compound serves as a critical building block in polymer chemistry, primarily through its conversion into a variety of functional monomers via the Knoevenagel condensation. These monomers can be readily polymerized, often through radical mechanisms, to produce copolymers with desirable properties. Furthermore, isopropyl cyanoacrylate itself can undergo rapid anionic polymerization, a property that is harnessed for applications such as nanoparticle synthesis for drug delivery. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working with or considering the use of this compound in their polymer research and development endeavors.
References
Troubleshooting & Optimization
How to increase the yield of Isopropyl cyanoacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isopropyl cyanoacetate (B8463686) and increasing its yield.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing isopropyl cyanoacetate?
A1: There are several established methods for the synthesis of this compound, each with its own advantages and challenges:
-
Direct Esterification of Cyanoacetic Acid: This is a widely used method involving the acid-catalyzed reaction of cyanoacetic acid with isopropyl alcohol. It is an equilibrium-driven reaction, and achieving high yields depends on effectively removing the water produced.[1]
-
Transesterification: This method involves the reaction of a lower alkyl cyanoacetate (e.g., methyl or ethyl cyanoacetate) with isopropyl alcohol in the presence of a catalyst, such as a tin or titanium compound.[2][3]
-
From Chloroacetates: this compound can be synthesized by reacting isopropyl chloroacetate (B1199739) with sodium cyanide. This method requires careful handling of the highly toxic sodium cyanide.[4][5]
-
From Aspartic Acid: A multi-step process starting from aspartic acid can also be employed to produce cyanoacetates, offering an alternative route with potentially high yields.[6]
Q2: What is the most significant factor affecting the yield in the direct esterification of cyanoacetic acid?
A2: The most critical factor is the efficient removal of water from the reaction mixture. The esterification of cyanoacetic acid with isopropyl alcohol is a reversible reaction.[1] According to Le Chatelier's principle, removing one of the products (water) will shift the equilibrium towards the formation of the desired ester, thus increasing the yield. Azeotropic distillation is a common technique used for this purpose.[1]
Q3: What are the optimal reaction conditions for the direct esterification method?
A3: To maximize the yield of this compound through direct esterification, the following conditions are recommended:
-
Catalyst: An acid catalyst such as sulfuric acid or p-toluenesulfonic acid is required.[1] The catalyst loading should be optimized to minimize side reactions. A recommended range is 0.05–0.3 moles of sulfuric acid per mole of cyanoacetic acid.[1]
-
Temperature: A reflux temperature of 60–80°C is generally optimal to balance the reaction rate and minimize the formation of byproducts.[1]
-
Reactant Ratio: Using an excess of isopropyl alcohol (a molar ratio of 1.5–2.0 of isopropyl alcohol to cyanoacetic acid) can help drive the reaction forward and achieve yields up to 85%.[1]
Q4: What are common side reactions, and how can they be minimized?
A4: A common side reaction is the hydrolysis of the nitrile group in cyanoacetic acid or the ester product to form malonic acid derivatives, which can lower the yield.[1] Another potential side reaction, particularly at higher temperatures, is the formation of diethyl malonate if ethanol (B145695) is present as an impurity or from a transesterification side reaction.[4] To minimize these:
-
Maintain the recommended reaction temperature (60-80°C).[1]
-
Use an appropriate amount of acid catalyst.[1]
-
Ensure the purity of your starting materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to equilibrium. | Ensure efficient water removal using a Dean-Stark apparatus or a biphasic solvent system for azeotropic distillation.[1] Increase the molar ratio of isopropyl alcohol to cyanoacetic acid (1.5-2.0).[1] |
| Insufficient catalysis. | Check the concentration and activity of the acid catalyst. Use 0.05–0.3 mol of sulfuric acid per mole of cyanoacetic acid.[1] | |
| Reaction temperature is too low. | Maintain the reaction temperature in the optimal range of 60–80°C.[1] | |
| Formation of Byproducts | Hydrolysis of the nitrile group. | Avoid excessive amounts of water in the starting materials and remove water as it is formed. Control the amount of acid catalyst.[1] |
| High reaction temperature leading to decomposition. | Do not exceed the recommended reaction temperature of 80°C.[4] | |
| Difficult Product Isolation | Emulsion formation during workup. | If a biphasic system is used, allow sufficient time for phase separation. The use of brine can help break emulsions. |
| Impure product after distillation. | Ensure the distillation is performed under reduced pressure to avoid decomposition at high temperatures. Check the purity of the fractions collected. The boiling point of this compound is 207°C at atmospheric pressure. |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for different synthesis methods of cyanoacetate esters.
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Direct Esterification | Cyanoacetic acid, Isopropyl alcohol | Sulfuric acid | 60–80 | 6–12 | 75–85[1] |
| Chloroacetate-Cyanide | Isopropyl chloroacetate, Sodium cyanide | None (base-driven) | 25–40 | 4–10 min | 83–86[1] |
| Transesterification | Ethyl cyanoacetate, t-butanol | Dibutyltin di(t-butoxide) | 120 | 8 | 93 (conversion)[2] |
| Transesterification | Methyl cyanoacetate, Cyclohexanol | Dibutyltin dimethoxide | 160 | 8 | 95 (conversion)[2] |
Experimental Protocols
Protocol 1: Direct Esterification of Cyanoacetic Acid with Isopropyl Alcohol
This protocol is based on the acid-catalyzed esterification with azeotropic water removal.
Materials:
-
Cyanoacetic acid
-
Isopropyl alcohol
-
Sulfuric acid (concentrated)
-
Toluene (B28343) or cyclohexane (B81311) (for azeotropic distillation)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add cyanoacetic acid (1.0 mol), isopropyl alcohol (1.5-2.0 mol), and a suitable solvent for azeotropic distillation like toluene or cyclohexane.
-
Slowly add concentrated sulfuric acid (0.05-0.3 mol) to the mixture while stirring.
-
Heat the mixture to reflux (60–80°C). Water will begin to collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap (typically 6-12 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Experimental Workflow for Direct Esterification
Caption: Workflow for the synthesis of this compound via direct esterification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yields in this compound synthesis.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5698730A - Method for preparing cyanoacetic acid higher ester - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102633682A - Continuous production process of cyanoacetate - Google Patents [patents.google.com]
- 6. GB2583146A - Process for preparing cyanoacetates - Google Patents [patents.google.com]
Technical Support Center: Knoevenagel Condensation with Isopropyl Cyanoacetate
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing isopropyl cyanoacetate (B8463686) in Knoevenagel condensation reactions. Find troubleshooting guidance for common side reactions and answers to frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guide: Side Reactions
This guide addresses specific side reactions you may encounter during Knoevenagel condensation with isopropyl cyanoacetate and provides strategies for their mitigation.
Issue 1: Formation of a Michael Adduct Byproduct
Question: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a Michael adduct. How can I confirm this and prevent its formation?
Answer: The formation of a Michael adduct is a common side reaction where a second molecule of this compound adds to the initially formed α,β-unsaturated product.
Possible Causes and Solutions:
| Cause | Solution |
| Prolonged Reaction Time/High Temperature | Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting aldehyde/ketone is consumed, promptly quench the reaction. Lowering the reaction temperature can also disfavor the Michael addition.[1] |
| Excess this compound | Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the aldehyde or ketone. This minimizes the concentration of the nucleophile available for Michael addition. |
| Strongly Basic Catalyst | Employ a milder base. Catalysts like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) are generally preferred over stronger bases like sodium ethoxide, which can promote Michael addition.[1] |
| Solvent Effects | The choice of solvent can influence the rate of Michael addition. Consider screening different solvents; polar aprotic solvents may favor the desired condensation. |
Issue 2: Self-Condensation of the Carbonyl Compound
Question: I am observing byproducts that appear to be derived from the self-condensation of my aldehyde/ketone starting material. How can I suppress this side reaction?
Answer: Self-condensation of aldehydes or ketones, particularly those with enolizable protons, is a competitive reaction that can be minimized through careful control of reaction conditions.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Use of a Strong Base | Strong bases can readily deprotonate the α-carbon of the carbonyl compound, leading to self-condensation. Utilize a weak base such as piperidine or pyridine (B92270).[1] |
| Rate of Addition | Add the aldehyde or ketone slowly to the reaction mixture containing this compound and the catalyst. This maintains a low concentration of the carbonyl compound, favoring the Knoevenagel condensation over self-condensation.[1] |
| Reaction Temperature | Higher temperatures can accelerate the rate of self-condensation. Running the reaction at a lower temperature may improve selectivity for the desired product. |
Issue 3: Hydrolysis of this compound and/or Decarboxylation of the Product
Question: My yields are low, and I suspect hydrolysis of the ester or decarboxylation of the product may be occurring. What conditions favor these side reactions?
Answer: The presence of water and certain catalysts can lead to the hydrolysis of the isopropyl ester group, and subsequent decarboxylation, especially under harsh conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Water | Ensure anhydrous reaction conditions by using dry solvents and glassware. The use of a Dean-Stark apparatus can be effective for removing water as it is formed, especially in solvents like toluene.[2] |
| Strongly Acidic or Basic Conditions | Extreme pH can promote ester hydrolysis. Use of a mild, non-nucleophilic base is recommended. The Doebner modification, which uses pyridine and can lead to decarboxylation, should be considered carefully if the carboxylic acid is not the desired product. |
| High Temperatures | Prolonged heating can induce decarboxylation of the Knoevenagel product. Minimize reaction time and temperature where possible. |
Issue 4: Low Reactivity due to Steric Hindrance
Question: The reaction with this compound is sluggish compared to reactions with ethyl cyanoacetate. Is this expected, and how can I improve the reaction rate?
Answer: The bulky isopropyl group can introduce steric hindrance, potentially slowing down the reaction compared to the less hindered ethyl group.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Steric Hindrance | An increase in reaction temperature or longer reaction times may be necessary to overcome the steric barrier.[1] |
| Catalyst Inefficiency | A more active catalyst might be required. While weak bases are generally preferred, a systematic screening of catalysts (e.g., different amines, Lewis acids) could identify a more effective option for this specific substrate combination.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Knoevenagel condensation?
A1: The base deprotonates the active methylene (B1212753) group of this compound, forming a nucleophilic enolate ion which then attacks the carbonyl carbon of the aldehyde or ketone.[1]
Q2: Can I use a strong base like sodium hydroxide (B78521) or potassium carbonate?
A2: It is generally not recommended. Strong bases can promote the self-condensation of the aldehyde or ketone and may also lead to the hydrolysis of the ester group on this compound.[1]
Q3: How does the reactivity of this compound compare to ethyl cyanoacetate?
A3: While direct quantitative comparisons are not extensively documented, the bulkier isopropyl group may lead to slightly slower reaction rates due to steric hindrance compared to the ethyl group. However, the electronic effects of the two ester groups are very similar, so the acidity of the active methylene protons is comparable.
Q4: What is the Doebner modification and is it relevant for this compound?
A4: The Doebner modification typically involves the use of malonic acid in pyridine, which leads to condensation followed by decarboxylation to yield an α,β-unsaturated carboxylic acid. While not directly involving this compound, if the final product desired is the carboxylic acid, a hydrolysis and decarboxylation step would be necessary after the initial condensation.
Q5: How can I effectively purify the product of my Knoevenagel condensation?
A5: Purification strategies depend on the properties of your product. Common methods include recrystallization from a suitable solvent (e.g., ethanol/water), or column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate (as a proxy for this compound)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Piperidine | Ethanol | Reflux | 3-6 h | High |
| DABCO/[HyEtPy]Cl | Water | 50 | 40 min | High |
| DIPEAc | Toluene | 110-115 | 2-3 h | 90-95 |
| L-Proline | Solvent-free | 60 | 10-20 min | 90-98 |
| Ammonium Acetate | Toluene | Reflux | 2-4 h | 85-95 |
Note: Yields are illustrative and can vary based on the specific aldehyde or ketone used.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with this compound using Piperidine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1.0 eq), this compound (1.05 eq), and a suitable solvent (e.g., ethanol, toluene).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to a temperature between 50°C and reflux, and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Knoevenagel Condensation with Water Removal using a Dean-Stark Apparatus
-
Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with the aldehyde or ketone (1.0 eq), this compound (1.1 eq), a catalytic amount of an amine catalyst (e.g., piperidine, 0.1 eq), and an appropriate solvent that forms an azeotrope with water (e.g., toluene).
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product as needed.
Mandatory Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting logic for optimizing the Knoevenagel condensation.
Caption: Potential side reaction pathways in the Knoevenagel condensation.
References
Technical Support Center: Purification of Crude Isopropyl Cyanoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Isopropyl cyanoacetate (B8463686).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Isopropyl cyanoacetate?
A1: Crude this compound typically contains unreacted starting materials such as cyanoacetic acid and isopropyl alcohol.[1] Byproducts from side reactions can also be present, including diisopropyl ether and polymeric substances. Residual catalysts, like sulfuric acid, might also be found in the crude mixture.[2]
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective methods for purifying this compound are:
-
Vacuum Distillation: This is the preferred method for separating this compound from less volatile impurities like residual cyanoacetic acid and polymeric byproducts.[1]
-
Recrystallization: While less common for this specific compound which is a liquid at room temperature, it can be employed if the crude product solidifies due to significant impurities or for derivatives of this compound.
-
Aqueous Wash: An initial wash with water or a mild basic solution can help remove water-soluble impurities like residual acid catalysts and unreacted cyanoacetic acid.
-
Flash Chromatography: This technique is useful for removing impurities with similar boiling points to this compound or for small-scale, high-purity applications.
Q3: Why is vacuum distillation recommended over simple distillation?
A3: this compound has a relatively high boiling point (approximately 207 °C at atmospheric pressure).[3] Performing distillation at this high temperature can lead to decomposition and the formation of polymeric impurities. Vacuum distillation allows the distillation to be carried out at a lower temperature, minimizing thermal degradation and improving the purity of the final product.
Q4: My purified this compound is yellow. How can I remove the color?
A4: A yellow tint in the purified product often indicates the presence of colored impurities, which may be polymeric byproducts. Treatment with activated charcoal followed by filtration before distillation can often remove these colored impurities. Alternatively, flash chromatography can be effective in separating the desired colorless product from colored contaminants.
Q5: I'm having trouble separating this compound from isopropanol (B130326). What should I do?
A5: Isopropanol can form an azeotropic mixture with this compound, making complete separation by simple distillation difficult.[4] To address this, you can perform an aqueous wash to remove the majority of the isopropanol before distillation. For stubborn cases, azeotropic distillation with a suitable entrainer might be necessary, or alternatively, flash chromatography can be employed for effective separation.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping/Unstable Boiling | - No boiling chips or stir bar.- Vacuum applied too rapidly. | - Add a magnetic stir bar or fresh boiling chips to the distillation flask.- Apply the vacuum gradually to allow for controlled boiling of volatile impurities. |
| Product Not Distilling | - Vacuum is not low enough.- Heating temperature is too low. | - Check all connections for leaks to ensure a good vacuum.- Gradually increase the heating mantle temperature. |
| Low Yield | - Product loss during transfer.- Incomplete distillation.- Hold-up in the distillation column. | - Ensure all transfers are quantitative.- Continue distillation until no more product is collected at the expected boiling point.- Use a shorter distillation column or a short-path distillation apparatus. |
| Cloudy Distillate | - Presence of water. | - Ensure all glassware is thoroughly dried before use.- Perform a preliminary drying step with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
Recrystallization (for solid derivatives or highly impure product)
| Problem | Possible Cause | Solution |
| Product Oiling Out | - Solvent is too nonpolar.- Cooling is too rapid. | - Add a more polar co-solvent dropwise until the oil dissolves, then cool slowly.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| No Crystals Form | - Solution is not saturated.- Solution is supersaturated. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Poor Recovery | - Too much solvent was used.- Crystals are too soluble in the chosen solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Choose a solvent in which the product has lower solubility at cold temperatures. |
Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₂ | [3][5] |
| Molecular Weight | 127.14 g/mol | [3][5] |
| Boiling Point | 207 °C (lit.) | [3] |
| Density | 1.013 g/mL at 20 °C (lit.) | [3] |
| Refractive Index | n20/D 1.416 (lit.) | |
| Solubility | Slightly soluble in water. | [6] |
Expected Purity Levels
| Purification Step | Expected Purity (by GC) |
| Crude Product | 80-90% |
| After Aqueous Wash | 90-95% |
| After Vacuum Distillation | >98% |
| After Flash Chromatography | >99% |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Vacuum Distillation
-
Aqueous Wash:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water and shake gently.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with a 5% sodium bicarbonate solution to neutralize any residual acid catalyst, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the drying agent and any residual solvent.
-
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus with a magnetic stirrer. Ensure all glassware is dry and joints are properly greased.
-
Add the dried crude product and a magnetic stir bar to the distillation flask.
-
Gradually apply vacuum to the system.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
Collect a forerun fraction of any low-boiling impurities.
-
Collect the main fraction of pure this compound at the appropriate boiling point for the measured pressure.
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential hazards.
-
Protocol 2: Purification by Flash Chromatography
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate.
-
-
Column Packing:
-
Pack a chromatography column with silica (B1680970) gel using a slurry method with the chosen eluent.
-
-
Loading and Elution:
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity of the eluent can be gradually increased if necessary.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for vacuum distillation.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. CN102786436B - A kind of method of synthesizing cyanoacetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H9NO2 | CID 25917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
Common impurities in Isopropyl cyanoacetate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the common impurities in isopropyl cyanoacetate (B8463686) and their removal. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available isopropyl cyanoacetate?
A1: Common impurities in this compound can be categorized into two main types:
-
Process-Related Impurities: These are substances that originate from the synthesis process. The most common method for synthesizing this compound is the Fischer esterification of cyanoacetic acid with isopropyl alcohol, using an acid catalyst. Impurities from this process include:
-
Unreacted starting materials: Cyanoacetic acid and isopropyl alcohol.
-
Byproducts: Water is a primary byproduct. Side reactions can also lead to the formation of diisopropyl ether (from the self-condensation of isopropyl alcohol) and malonic acid (from the hydrolysis of the cyano group).
-
Residual catalyst: Typically a strong acid like sulfuric acid.
-
-
Degradation Impurities: this compound can degrade over time, primarily through hydrolysis, especially in the presence of moisture. This process reverts the ester to its starting materials:
-
Cyanoacetic acid
-
Isopropyl alcohol
-
Q2: How can I identify the impurities in my sample of this compound?
A2: The most effective methods for identifying and quantifying impurities in this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (GC-MS or LC-MS) for definitive identification.
-
Gas Chromatography (GC): This is a suitable technique for separating volatile impurities. A flame ionization detector (FID) is commonly used for quantification.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a powerful method for separating and quantifying non-volatile or less volatile impurities like cyanoacetic acid.
Q3: What is the expected purity of commercial this compound?
A3: The purity of commercially available this compound can vary by grade. Reagent-grade products typically have a purity of ≥98.0%[1]. Higher purity grades, often advertised as 99% min, are also available for more sensitive applications[2]. It is always recommended to consult the certificate of analysis provided by the supplier for lot-specific purity data.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Presence of Acidic Impurities (e.g., Cyanoacetic Acid, Residual Catalyst)
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Symptom: The pH of a water wash of the organic product is acidic. This can be tested with litmus (B1172312) paper.
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Cause: Incomplete removal of unreacted cyanoacetic acid or the acid catalyst used in the esterification reaction.
-
Solution: Aqueous Basic Wash
-
Perform a liquid-liquid extraction using a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). This will neutralize the acidic impurities, converting them into their corresponding salts, which are highly soluble in the aqueous phase.
-
Problem 2: Presence of Water and Water-Soluble Impurities
-
Symptom: The organic layer appears cloudy or hazy after the aqueous wash.
-
Cause: Incomplete phase separation or residual water dissolved in the organic layer. Unreacted isopropyl alcohol may also be present.
-
Solution: Brine Wash and Drying
-
After the aqueous washes, perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to draw out dissolved water from the organic layer.
-
Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Problem 3: Presence of Impurities with Similar Boiling Points
-
Symptom: GC or HPLC analysis shows the presence of impurities that are not removed by aqueous washing.
-
Cause: Formation of byproducts such as diisopropyl ether or other organic impurities with boiling points close to that of this compound.
-
Solution: Fractional Vacuum Distillation
-
Due to the relatively high boiling point of this compound (approximately 207 °C at atmospheric pressure), vacuum distillation is recommended to prevent thermal decomposition[3].
-
Using a fractionating column will enhance the separation of components with close boiling points.
-
Experimental Protocols
Protocol 1: Purification of Crude this compound by Aqueous Washing
This protocol is designed to remove acidic and water-soluble impurities from a crude reaction mixture.
Methodology:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The upper layer is typically the organic phase containing the this compound, while the lower layer is the aqueous phase.
-
Drain the lower aqueous layer.
-
Test the pH of the aqueous layer with litmus paper. If it is still acidic, repeat the wash with fresh sodium bicarbonate solution.
-
Once the aqueous wash is neutral or slightly basic, add an equal volume of saturated aqueous sodium chloride (brine) to the separatory funnel.
-
Shake for 1 minute and allow the layers to separate.
-
Drain the lower aqueous brine layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., MgSO₄) and swirl the flask. Add more drying agent until it no longer clumps together.
-
Filter the dried organic layer to remove the drying agent. The resulting solution is purified this compound, which can be concentrated using a rotary evaporator.
Expected Purity Improvement:
| Impurity | Initial Concentration (Typical) | After Aqueous Wash |
| Cyanoacetic Acid | 1-5% | <0.1% |
| Isopropyl Alcohol | 5-10% | <1% |
| Sulfuric Acid | 0.5-1% | Not Detected |
| Water | Variable | Saturated |
Note: The final water content will be reduced in the subsequent drying step.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is for the final purification of this compound to achieve high purity.
Methodology:
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Place the washed and dried crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently.
-
Collect the initial fraction, which will contain any low-boiling impurities.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Distillation Parameters:
| Parameter | Value |
| Boiling Point (Atmospheric) | ~207 °C |
| Boiling Point (Reduced Pressure) | ~94-96 °C at 20 mmHg |
| Expected Purity | >99.5% |
Diagrams
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Optimizing Knoevenagel Condensation of Isopropyl Cyanoacetate with Benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knoevenagel condensation reaction between isopropyl cyanoacetate (B8463686) and benzaldehyde (B42025).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experiment, offering potential causes and solutions.
| Issue | Potential Causes | Solutions |
| 1. Low or No Product Yield | Inactive Methylene (B1212753) Compound: The acidity of the active methylene compound is crucial for deprotonation by a weak base.[1] | Ensure the isopropyl cyanoacetate is of high purity. The electron-withdrawing cyano (-CN) and ester (-COO-iPr) groups are generally sufficient to acidify the methylene protons. |
| Inefficient Catalyst: The choice and amount of catalyst are critical. A strong base can cause self-condensation of benzaldehyde.[1] | Optimize the catalyst. Weak bases like piperidine (B6355638), pyridine, or ammonium (B1175870) salts are commonly used.[1] Consider alternative catalysts such as Lewis acids (e.g., TiCl₄, ZnCl₂) or greener options like 1,4-diazabicyclo[2.2.2]octane (DABCO).[2] | |
| Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.[1] | Systematically optimize conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Consider increasing the temperature or extending the reaction time.[2] The choice of solvent is also important; alcohols like ethanol (B145695) are common, but ionic liquids and solvent-free conditions can also be effective.[2][3] | |
| Water Formation: The reaction produces water, which can shift the equilibrium back towards the reactants.[4] | If using a suitable solvent like toluene, employ a Dean-Stark apparatus for azeotropic removal of water.[4] | |
| Steric Hindrance: Bulky groups on the reactants can slow down the reaction.[1] | While less of an issue with benzaldehyde and this compound, prolonged reaction times or slightly elevated temperatures might be necessary. | |
| 2. Formation of Side Products | Self-Condensation of Benzaldehyde: This can occur if the concentration of the enolizable aldehyde is high, especially with stronger bases.[1] | Add the benzaldehyde slowly to the mixture of this compound and the catalyst. This keeps the instantaneous concentration of the aldehyde low.[1] |
| Michael Addition: The product can undergo a Michael addition with another molecule of the deprotonated this compound. | Use a stoichiometric amount of the reactants. Once the reaction is complete (as monitored by TLC), promptly work up the reaction to prevent further reactions. | |
| Unreacted Starting Materials: Incomplete conversion results in a mixture of product and reactants. | Refer to the "Low or No Product Yield" section to optimize conditions and drive the reaction to completion.[3] | |
| 3. Difficulty in Product Purification | Oily Product: The product, isopropyl 2-cyano-3-phenylacrylate, may be an oil, making isolation by filtration difficult. | After the reaction, if the product does not precipitate upon cooling or addition of water, perform an extraction with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297).[2] The solvent can then be removed under reduced pressure. |
| Similar Polarity of Product and Starting Materials: This can make chromatographic separation challenging. | Optimize the reaction to go to completion to minimize the amount of starting material in the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (this compound) to a carbonyl group (benzaldehyde), followed by a dehydration reaction to form a C=C double bond.[4] The reaction is typically catalyzed by a weak base.[2]
Q2: Why is a weak base preferred over a strong base as a catalyst?
A2: A weak base is used to deprotonate the active methylene compound to form a reactive enolate.[2] A strong base, such as sodium hydroxide, can lead to unwanted side reactions, most notably the self-condensation of the aldehyde (a Cannizzaro reaction for aldehydes without alpha-hydrogens like benzaldehyde, or an aldol (B89426) condensation for enolizable aldehydes).[1][2]
Q3: What are some recommended catalysts for the reaction between this compound and benzaldehyde?
A3: Several catalysts can be effective. Piperidine is a classic choice.[2] Ammonium salts like ammonium acetate are also effective and considered a greener option.[4] For higher efficiency, catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to give excellent yields, sometimes in combination with ionic liquids.[2][5]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Alcohols, such as ethanol, are commonly used as they effectively dissolve both reactants.[2] Greener approaches may utilize water or ionic liquids as the solvent.[3][6] Solvent-free conditions, where the reactants are ground together with a catalyst, have also been shown to be effective and environmentally friendly.[7]
Q5: How can I monitor the progress of the reaction?
A5: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture on a TLC plate over time and eluting with an appropriate solvent system, you can visualize the disappearance of the starting materials (benzaldehyde and this compound) and the appearance of the product.
Data Presentation
The following tables summarize the effect of different catalysts and solvents on the Knoevenagel condensation. Note that some data is for similar substrates (e.g., ethyl cyanoacetate) and should be used as a guideline for optimizing the reaction with this compound.
Table 1: Effect of Various Catalysts on the Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DBU/H₂O complex | Water | Room Temp | 20 min | 96 | [5] |
| Piperidine | Ethanol | Reflux | 3 h | ~75 | [2] |
| DIPEAc | Toluene | Reflux | 2-3 h | 90-95 | [2] |
| [BMIM]+[CF₃COO]¯ | Ionic Liquid | Room Temp | 1 h | 98 | [6] |
| Gallium Chloride | Solvent-free | Room Temp | minutes | High | [7] |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
-
To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq), this compound (1.05 eq), and absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 3-6 hours.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol under reduced pressure.
-
Add cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Solvent-Free Knoevenagel Condensation
-
In a mortar, combine the benzaldehyde (1 equivalent), this compound (1 equivalent), and a catalytic amount of a suitable catalyst (e.g., gallium chloride).[3][7]
-
Grind the mixture with a pestle at room temperature.
-
Monitor the reaction progress by taking small samples for TLC analysis.
-
Once the reaction is complete, wash the solid mixture with water.
-
Collect the solid product by filtration and dry. Further purification may not be necessary.[3]
Protocol 3: Aqueous Media Condensation
-
In a round-bottom flask, combine the benzaldehyde (1 mmol) and this compound (1 mmol).
-
Add water (e.g., 5 mL) and the chosen catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O).[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, add cold water (15-25 mL) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and air dry.[3]
Mandatory Visualization
References
Troubleshooting low conversion rates in Isopropyl cyanoacetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in isopropyl cyanoacetate (B8463686) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isopropyl cyanoacetate, and what are the typical challenges?
The most prevalent method for synthesizing this compound is the Fischer esterification of cyanoacetic acid with isopropanol (B130326), using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This reaction is an equilibrium-driven process.[1][3] The primary challenge is achieving high conversion rates due to the reversible nature of the reaction.[3][4] Incomplete reactions, leading to low yields, and the formation of byproducts are common issues that researchers encounter.
Q2: My this compound reaction has a low yield. What are the potential causes and solutions?
Low yields in Fischer esterification are often attributable to several factors. The reaction reaching equilibrium prematurely is a common cause.[4] To address this, an excess of one reactant, typically the less expensive isopropanol, can be used to shift the equilibrium towards the product side, in accordance with Le Chatelier's Principle.[1][5] Another critical factor is the presence of water, which can hydrolyze the ester product back to the starting materials.[1] Therefore, ensuring all reactants and glassware are anhydrous is crucial.[6] Additionally, inadequate catalyst concentration or elevated temperatures can promote side reactions, further reducing the yield.[7]
Q3: What are the common side reactions in this compound synthesis, and how can they be minimized?
A primary side reaction is the acid-catalyzed hydrolysis of the this compound product back to cyanoacetic acid and isopropanol.[1] This is mitigated by removing water as it forms, for example, by using a Dean-Stark apparatus.[3][7] Another potential side reaction is the formation of di-isopropyl urea (B33335) if trace amounts of water react with the cyano group under certain conditions.[6] To minimize these side reactions, it is essential to use anhydrous reagents and solvents, control the reaction temperature, and optimize the catalyst loading.[1][6]
Q4: How can I effectively monitor the progress of my this compound reaction?
The progress of the reaction can be monitored using various analytical techniques. Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are effective methods for tracking the disappearance of the starting materials (cyanoacetic acid and isopropanol) and the appearance of the this compound product.[8]
Q5: What is the recommended workup and purification procedure for this compound?
A typical workup procedure involves cooling the reaction mixture and then neutralizing the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.[2][3][8] The organic layer is then separated, washed with brine (a saturated aqueous solution of sodium chloride) to remove residual water and water-soluble impurities, and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[2][3] The final purification of this compound is usually achieved by distillation under reduced pressure.[2][9]
Troubleshooting Guide for Low Conversion Rates
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Reaction has reached equilibrium: The reversible nature of Fischer esterification can limit product formation.[4] 2. Insufficient catalyst: The reaction rate may be too slow. 3. Presence of water: Water can drive the equilibrium backward through hydrolysis.[1][6] 4. Low reaction temperature: The reaction may not have sufficient energy to proceed at an optimal rate.[10] 5. Insufficient reaction time: The reaction may not have proceeded to completion. | 1. Use an excess of isopropanol (1.5 to 2.0 molar ratio to cyanoacetic acid) to shift the equilibrium.[1] 2. Optimize catalyst loading (0.05–0.3 mol of sulfuric acid per mole of cyanoacetic acid).[1] 3. Ensure all glassware is oven-dried and use anhydrous reagents.[6] Consider using a Dean-Stark trap to remove water as it forms.[3] 4. Maintain the reaction at the reflux temperature of isopropanol (around 82°C).[8] 5. Monitor the reaction by TLC or GC and extend the reaction time until the starting material is consumed.[8] |
| Darkening of Reaction Mixture | 1. Excessive heating: High temperatures can lead to decomposition and side reactions.[6] 2. High catalyst concentration: Too much acid can cause charring.[7] | 1. Ensure the reaction temperature does not significantly exceed the boiling point of isopropanol.[8] 2. Reduce the amount of acid catalyst to the recommended catalytic amount.[1] |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during workup: This can make layer separation difficult.[8] 2. Co-elution of product and impurities: Impurities with similar boiling points can be difficult to separate by distillation. | 1. Add brine to the aqueous layer to help break the emulsion.[8] 2. Optimize the distillation conditions (pressure and temperature) or consider alternative purification methods like column chromatography.[8] |
Experimental Protocols
Protocol: Fischer Esterification of Cyanoacetic Acid with Isopropanol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Cyanoacetic acid
-
Isopropanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyanoacetic acid in an excess of isopropanol (e.g., 1.5 to 2.0 molar equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 molar equivalents) to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction periodically using TLC or GC until the cyanoacetic acid is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Be cautious as CO₂ gas will be evolved.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Fischer esterification equilibrium dynamics.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. athabascau.ca [athabascau.ca]
- 5. cerritos.edu [cerritos.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 11. Isopropyl 2-cyanoacetate | 13361-30-3 [amp.chemicalbook.com]
- 12. Isopropyl 2-cyanoacetate | 13361-30-3 [chemicalbook.com]
Preventing polymerization of cyanoacrylate derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of cyanoacrylate derivatives during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of cyanoacrylate monomers.
| Issue | Potential Cause | Recommended Action |
| Premature Polymerization in Unopened Container | Exposure to elevated temperatures during shipping or storage. Heat accelerates the polymerization reaction.[1][2] | Review shipping and storage temperature logs. Implement climate control measures to maintain a cool environment.[1] |
| Improperly sealed container from the manufacturer. | Inspect packaging upon receipt to ensure an airtight seal. | |
| Polymerization of Partially Used Monomer | Frequent exposure to ambient air and moisture. Each time the container is opened, moisture, a catalyst for anionic polymerization, is introduced.[1] | Minimize the time the container is open. Work in a low-humidity environment if possible. |
| Contamination of the bottle neck or cap with cured adhesive, preventing a proper seal. | Clean the nozzle and cap with a lint-free cloth after each use.[1][2] Acetone (B3395972) can be used to dissolve cured adhesive on the exterior, but care must be taken to avoid introducing it into the monomer.[1][2] | |
| Decreased Adhesive Performance (e.g., slower curing) | Gradual, slow polymerization (thickening) of the monomer over time due to improper storage. | Verify storage conditions. Perform a viscosity test to assess the monomer's quality.[1] |
| Depletion of stabilizers over time. | If feasible, consider adding a compatible stabilizer, though this is generally not recommended without consulting the manufacturer. | |
| Inconsistent Curing Times | Variations in ambient humidity and temperature.[3][4] | Control the experimental environment. Conduct experiments in a temperature and humidity-controlled setting. |
| Acidic or very dry substrate surfaces. Cyanoacrylates are stabilized with acidic compounds and require a basic initiator (like moisture) to cure.[5] | Use a "surface insensitive" grade of cyanoacrylate or apply an accelerator to one of the bonding surfaces.[5] | |
| Adhesive Turns White ("Frosting" or "Blooming") | Rapid curing, often due to high humidity or the use of an accelerator.[6] | Increase ventilation to dissipate fumes that cause frosting. Apply the thinnest possible layer of adhesive.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the rapid polymerization of cyanoacrylates?
A1: The primary mechanism is anionic polymerization.[3][7] The strong electron-withdrawing properties of the nitrile and ester groups make the carbon-carbon double bond highly susceptible to attack by weak nucleophiles, such as the hydroxyl ions found in moisture.[7][8] This initiates a rapid chain-growth polymerization.[3][7]
Q2: What are the ideal storage conditions for cyanoacrylate monomers?
A2: For unopened containers, refrigeration at 2-8°C (35-46°F) in a dry location is recommended to extend shelf life.[9][10] Some manufacturers suggest that storing at -20°C (-4°F) can almost indefinitely halt polymerization.[9] Once opened, it is best to store the container at room temperature in a sealed, dry environment, as repeated warming and cooling can introduce condensation.[9][10]
Q3: How do stabilizers and inhibitors work to prevent polymerization?
A3: A dual-inhibitor system is often employed. Anionic polymerization inhibitors, typically strong acids like sulfur dioxide or various sulfonic acids, are used to counteract the primary polymerization pathway initiated by bases.[8][11][12] Free-radical inhibitors, such as hydroquinone (B1673460) or other phenolic compounds, are added to prevent polymerization that can be initiated by factors like heat, UV light, or peroxides.[11][13]
Q4: Can I use any type of container to store cyanoacrylate derivatives?
A4: It is highly recommended to keep the cyanoacrylate in its original container.[2] These containers are specifically designed to be dry and are often made of materials that do not react with the monomer. Transferring the adhesive to another container can introduce moisture and other contaminants, leading to premature polymerization.
Q5: What is the typical shelf life of a cyanoacrylate adhesive?
A5: The shelf life of an unopened container is typically around one year from the date of manufacture when stored at room temperature.[6][9] This can be extended to at least 15 months with refrigeration.[9] Once opened, the shelf life is significantly reduced, often to about one month.[9]
Experimental Protocols
Viscosity Measurement
Objective: To determine the viscosity of the cyanoacrylate monomer as an indicator of its degree of polymerization. An increase in viscosity over time suggests that partial polymerization has occurred.
Apparatus:
-
Rotational viscometer (e.g., Brookfield viscometer)
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath or chamber
Methodology:
-
Equilibrate the cyanoacrylate sample to a constant temperature, typically 25°C.[1]
-
Select the appropriate spindle and rotational speed based on the manufacturer's recommendations for the expected viscosity of the monomer.
-
Immerse the spindle into the cyanoacrylate sample to the indicated level.
-
Begin rotation and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s).
-
Compare the measured viscosity to the product's technical data sheet or to measurements of a fresh, unpolymerized sample.[1]
Shear Strength Testing of Cured Adhesive
Objective: To evaluate the bonding performance of the cyanoacrylate adhesive. A decrease in shear strength can indicate degradation of the monomer.
Apparatus:
-
Universal testing machine (tensiometer) with appropriate grips
-
Standardized test substrates (e.g., steel or aluminum plates)
-
Solvent for cleaning (e.g., acetone or isopropanol)
Methodology:
-
Prepare the test substrates by cleaning and degreasing them with a suitable solvent.[1] Allow them to dry completely.
-
Apply a small, controlled amount of the cyanoacrylate adhesive to one substrate.
-
Join the second substrate to create a single lap shear joint with a defined overlap area (e.g., 12.7 mm or 0.5 inches).[1]
-
Apply gentle pressure to ensure a thin, uniform bond line and allow the adhesive to cure for 24 hours under controlled ambient conditions (e.g., 22°C and 50% relative humidity).[1][6]
-
Mount the bonded specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the bond fails.[1]
-
Record the maximum load at failure.
-
Calculate the shear strength by dividing the maximum load by the overlap area.
Data Presentation
Table 1: Recommended Storage Conditions and Expected Shelf Life
| Storage Temperature | Condition | Expected Shelf Life (Unopened) | Notes |
| Room Temperature (20-22°C / 68-72°F) | Dry, dark location | ~1 year from manufacture[9] | Ideal for adhesives to be used within six months.[9] |
| Refrigerated (2-8°C / 35-46°F) | Dry, sealed container | At least 15 months[9] | Allow container to reach room temperature before opening to prevent condensation.[2][9] |
| Frozen (-20°C / -4°F) | Dry, sealed container | Almost unlimited[9] | Must be brought to room temperature before opening. |
Table 2: Common Stabilizers for Cyanoacrylate Adhesives
| Stabilizer Type | Examples | Function |
| Anionic Polymerization Inhibitors | Sulfur dioxide (SO₂), nitric oxide, carbon dioxide, sulfonic acids, hydrochloric acid, sulfuric acid.[11] | Inhibit the primary anionic polymerization pathway initiated by weak bases.[11][12] |
| Free-Radical Polymerization Inhibitors | Hydroquinone, t-butyl catechol, pyrogallol, p-methoxyphenol.[11][13] | Prevent polymerization initiated by free radicals, which can be generated by heat or light.[13] |
Visualizations
Caption: Anionic polymerization of cyanoacrylate.
Caption: Troubleshooting workflow for premature polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Increase Shelf-Life of Super Glue | RapidFix Blog [rapidfix.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Cyanoacrylate Chemistry and Polymerization Mechanisms [sid.ir]
- 5. Simplifying Failure Analysis for Select Medical Device Adhesives - Henkel Adhesives [henkel-adhesives.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 12. afinitica.com [afinitica.com]
- 13. afinitica.com [afinitica.com]
Technical Support Center: Managing Exothermic Reactions with Isopropyl Cyanoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on safely managing exothermic reactions involving isopropyl cyanoacetate (B8463686). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, with a focus on the Knoevenagel condensation.
Isopropyl Cyanoacetate Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in exothermic reactions.
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| Boiling Point | 207 °C |
| Density | 1.013 g/mL at 20 °C |
| Flash Point | 92 °C (closed cup) |
| Hazards | Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3][4] |
Troubleshooting Guide: Knoevenagel Condensation with this compound
The Knoevenagel condensation is a common carbon-carbon bond-forming reaction that can be exothermic.[5] This guide addresses potential issues that may arise during this reaction.
| Issue ID | Problem | Potential Causes | Solutions |
| KC-01 | Low or No Product Yield | Inactive methylene (B1212753) compound (this compound pKa may be too high for the chosen base).Inefficient catalyst.Unfavorable reaction conditions (temperature, solvent, time).Steric hindrance. | - Ensure the use of a suitable base to deprotonate the this compound.- Optimize the catalyst; consider alternatives if a standard amine base is ineffective.- Systematically vary the reaction temperature and time while monitoring with TLC.- If possible, use less sterically hindered starting materials. |
| KC-02 | Formation of Side Products | Self-condensation of the aldehyde or ketone.Michael addition of this compound to the product. | - Add the carbonyl compound slowly to the mixture of this compound and catalyst.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Lowering the reaction temperature can help minimize side reactions. |
| KC-03 | Reaction Exotherm and Temperature Control | Rapid addition of reagents.Inadequate cooling.High concentration of reactants. | - Add reagents dropwise with careful monitoring of the internal reaction temperature.- Ensure the cooling system (e.g., ice bath, cooling jacket) is adequate for the scale of the reaction.- Use a suitable solvent to dilute the reaction mixture and help dissipate heat. |
| KC-04 | Difficult Product Purification | Catalyst residue in the product.Formation of hard-to-separate byproducts. | - Consider using a heterogeneous catalyst that can be easily filtered off.- Optimize reaction conditions to minimize byproduct formation.- Employ appropriate purification techniques such as recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a combustible liquid and can cause skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][4] It is crucial to handle it in a well-ventilated area, away from heat and open flames, and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
Q2: How can I monitor the progress of my Knoevenagel condensation reaction?
A2: The most common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture at regular intervals and spotting them on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q3: What catalysts are typically used for the Knoevenagel condensation with cyanoacetates?
A3: Weak bases are commonly used as catalysts. These include amines like piperidine (B6355638) and pyridine, as well as their salts.[5] In some cases, Lewis acids or greener catalysts like ammonium (B1175870) bicarbonate can also be effective.[1]
Q4: My reaction seems to be generating a lot of heat. What should I do?
A4: An unexpected exotherm can be dangerous. If you observe a rapid increase in temperature, you should immediately take steps to cool the reaction vessel, for example, by immersing it in an ice bath. If the reaction is being scaled up, ensure you have a robust cooling system in place and a plan for emergency cooling. Slowing or stopping the addition of any reagents is also a critical step in controlling the temperature.
Q5: How should I approach scaling up a Knoevenagel condensation with this compound?
A5: Scaling up any exothermic reaction requires careful planning and execution. It is crucial to first understand the thermal profile of the reaction through techniques like reaction calorimetry to determine the heat of reaction and the adiabatic temperature rise. A staged scale-up approach is recommended, where the reaction scale is increased incrementally (e.g., no more than 2-3 fold at a time). Continuous monitoring of the internal reaction temperature is essential, and the cooling capacity of the reactor must be sufficient to handle the total heat output of the scaled-up reaction.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of an aldehyde with this compound.
Materials:
-
Aldehyde (1 equivalent)
-
This compound (1-1.2 equivalents)
-
Weak base catalyst (e.g., piperidine, 0.1 equivalents)
-
Solvent (e.g., ethanol, isopropanol)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
-
Cooling bath (e.g., ice-water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde and this compound in the chosen solvent.
-
Place the flask in a cooling bath to manage the initial exotherm upon catalyst addition.
-
Slowly add the weak base catalyst to the stirred solution.
-
Monitor the internal temperature of the reaction. If a significant exotherm is observed, control the rate of catalyst addition to maintain a safe temperature.
-
After the initial exotherm subsides, the reaction may be stirred at room temperature or gently heated to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure followed by purification.
Protocol 2: Determining Reaction Exothermicity using Reaction Calorimetry
For safe scale-up, it is essential to quantify the heat generated by the reaction. Reaction calorimetry is the standard method for this.
Objective: To determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR) for the Knoevenagel condensation.
Equipment:
-
Reaction calorimeter (e.g., RC1, Mettler-Toledo)
-
Jacketed reactor vessel
-
Temperature probes (for reactor contents and jacket)
-
Dosing pump for controlled reagent addition
Procedure:
-
Calibration: Calibrate the calorimeter to determine the overall heat transfer coefficient (U) of the system.
-
Reaction Setup: Charge the reactor with the aldehyde and solvent. Set the initial temperature of the reactor contents.
-
Dosing: Add the this compound and catalyst solution at a controlled rate using the dosing pump.
-
Data Acquisition: Continuously record the temperature of the reactor contents and the jacket, as well as the amount of reagent added.
-
Calculation: The heat flow from the reaction is calculated in real-time based on the energy balance of the reactor. The total heat of reaction is determined by integrating the heat flow over the course of the addition.
-
Adiabatic Temperature Rise Calculation: The adiabatic temperature rise (ΔTad) can be calculated using the following formula: ΔTad = (-ΔHrxn) / (m * Cp) where:
-
ΔHrxn is the heat of reaction.
-
m is the total mass of the reaction mixture.
-
Cp is the specific heat capacity of the reaction mixture.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
References
Technical Support Center: Isopropyl Cyanoacetate Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl cyanoacetate (B8463686). The information focuses on the critical role of temperature in the reaction kinetics of its synthesis and subsequent reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving isopropyl cyanoacetate, with a focus on temperature-related problems.
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Esterification | Suboptimal Temperature: The reaction temperature is too low, resulting in a slow reaction rate. | For the esterification of cyanoacetic acid with isopropanol (B130326), a reflux temperature between 60-80°C is recommended to balance the reaction rate and minimize side reactions. |
| Equilibrium Not Shifted: Water, a byproduct of the reaction, is not being effectively removed, shifting the equilibrium back towards the reactants. | Ensure efficient removal of water, for example, by using a Dean-Stark apparatus during the reaction. | |
| Formation of Byproducts | Temperature Too High: Elevated temperatures can lead to the formation of byproducts such as malonic acid esters. | Maintain the reaction temperature within the optimal range (60-80°C for esterification). Use a reliable temperature control system. |
| Slow Knoevenagel Condensation | Insufficient Temperature: The reaction rate is slow due to a low reaction temperature. | For Knoevenagel condensations involving this compound, consider increasing the temperature. For example, in some systems, increasing the temperature from 25°C to 40°C has been shown to significantly increase the yield. |
| Inconsistent Reaction Rates | Poor Temperature Control: Fluctuations in the reaction temperature can lead to variable reaction rates and inconsistent results. | Use a calibrated thermometer and a stable heating source (e.g., an oil bath with a temperature controller) to ensure a constant and uniform temperature throughout the reaction. |
| Difficulty Isolating Product | Incomplete Reaction: If the reaction has not gone to completion due to suboptimal temperature, a mixture of starting materials and products will be present, complicating purification. | Monitor the reaction progress using techniques like TLC or GC to ensure it has reached completion before attempting to isolate the product. Adjust the temperature and reaction time as needed. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound via Fischer esterification?
A1: The recommended temperature range for the acid-catalyzed esterification of cyanoacetic acid with isopropanol is typically between 60°C and 80°C. This temperature range provides a good balance between a reasonable reaction rate and the minimization of side reactions, such as the formation of malonic acid.
Q2: How does temperature affect the rate of Knoevenagel condensation with this compound?
A2: Generally, increasing the temperature increases the rate of the Knoevenagel condensation. In one study, increasing the reaction temperature from 25°C to 40°C resulted in a significant increase in product yield. However, the optimal temperature will depend on the specific substrates and catalyst being used.
Q3: Can running the esterification reaction at a higher temperature further increase the yield of this compound?
A3: While a higher temperature will increase the initial reaction rate, it can also lead to an increase in the formation of undesirable byproducts. Temperatures exceeding 100°C in the esterification of cyanoacetic acid may promote the formation of malonic acid esters, which can complicate purification and lower the overall yield of the desired product.
Q4: What is the significance of the activation energy (Ea) in the context of this compound reactions?
Q5: How can I monitor the effect of temperature on my reaction?
A5: To monitor the effect of temperature, you can run the reaction at several different, precisely controlled temperatures and measure the reaction rate at each temperature. The reaction rate can be determined by taking samples at regular intervals and analyzing the concentration of reactants or products using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data on Reaction Kinetics
| Temperature (°C) | Temperature (K) | Rate Constant, k (L mol⁻¹ s⁻¹) (Illustrative) |
| 60 | 333.15 | 0.0015 |
| 70 | 343.15 | 0.0032 |
| 80 | 353.15 | 0.0065 |
Note: This data is for illustrative purposes and is based on the activation energy of a similar reaction. Actual experimental results may vary.
Experimental Protocols
Determining the Effect of Temperature on Reaction Rate
This protocol outlines a general method for investigating the effect of temperature on the reaction kinetics of the synthesis of this compound.
1. Materials and Equipment:
-
Cyanoacetic acid
-
Isopropanol
-
Acid catalyst (e.g., sulfuric acid)
-
Reaction vessel equipped with a reflux condenser, magnetic stirrer, and temperature probe
-
Constant temperature bath (e.g., oil bath)
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Standard laboratory glassware
2. Procedure:
-
Set up the reaction apparatus in the constant temperature bath.
-
Charge the reaction vessel with known amounts of cyanoacetic acid, isopropanol, and the acid catalyst.
-
Set the temperature bath to the desired reaction temperature (e.g., 60°C).
-
Once the reaction mixture reaches the set temperature, start the magnetic stirrer and begin timing (t=0).
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop any further conversion (e.g., by cooling and neutralizing the catalyst).
-
Analyze the composition of the aliquot using a pre-calibrated GC to determine the concentration of this compound.
-
Repeat steps 3-7 for a range of different temperatures (e.g., 70°C and 80°C).
3. Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the initial reaction rate at each temperature from the initial slope of the concentration-time curves.
-
Calculate the rate constant (k) at each temperature using the appropriate rate law.
-
To determine the activation energy (Ea), create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T). The slope of the resulting line will be equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).
Visualizations
Caption: Experimental workflow for determining the effect of temperature on reaction kinetics.
Technical Support Center: Catalyst Deactivation in Isopropyl Cyanoacetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of isopropyl cyanoacetate (B8463686). Isopropyl cyanoacetate is a key intermediate in the production of various pharmaceuticals and fine chemicals, and maintaining catalyst efficacy is crucial for efficient and cost-effective synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, focusing on identifying the root cause of catalyst deactivation and providing actionable solutions.
Issue 1: Gradual or Rapid Decrease in Reaction Yield Over Subsequent Runs
Q: My reaction yield for this compound synthesis is significantly lower in subsequent catalytic cycles. What are the likely causes and how can I rectify this?
A: A decline in yield upon catalyst reuse is a clear indicator of deactivation. The underlying cause depends on the type of catalyst employed—homogeneous (e.g., piperidine) or heterogeneous (e.g., solid bases).
For Homogeneous Catalysts (e.g., Piperidine):
-
Possible Causes:
-
Salt Formation: Amine catalysts like piperidine (B6355638) can react with acidic impurities or byproducts to form inactive salts. For instance, reaction with atmospheric carbon dioxide can lead to the formation of piperidinium (B107235) carbonate.[1]
-
Thermal Degradation: Although piperidine is relatively stable, prolonged exposure to high temperatures (boiling point ~106-108 °C) can lead to its decomposition.[2]
-
Side Reactions: Piperidine can participate in side reactions, leading to its consumption or conversion into less active species.[3][4][5]
-
Mechanical Loss: Loss of catalyst during the work-up and recovery stages.
-
-
Solutions:
-
Purification of Reactants: Ensure all reactants and solvents are free from acidic impurities and water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent interaction with atmospheric CO2 and moisture.
-
Temperature Control: Maintain the reaction temperature below the decomposition temperature of the catalyst.
-
Catalyst Washing: After the reaction, the catalyst can be regenerated by washing with a basic solution to break any formed salts, followed by extraction and drying.
-
For Heterogeneous Catalysts (e.g., Solid Bases like CaO-MgO, Hydrotalcites):
-
Possible Causes:
-
Fouling/Coking: Deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can block active sites.[6][7] This is a common deactivation route in many organic reactions.[6]
-
Leaching: The active basic species can gradually dissolve or detach from the support material into the reaction medium, leading to a permanent loss of activity.[8]
-
Poisoning: Strong adsorption of impurities from the reactants or solvent onto the active sites can render them inactive.
-
Structural Collapse: For some catalysts, the reaction conditions (e.g., temperature, solvent) can lead to a loss of the catalyst's structural integrity.[7]
-
-
Solutions:
-
Regeneration by Calcination: Fouling by coke can often be reversed by burning off the carbon deposits in a controlled manner at high temperatures in the presence of air or oxygen.
-
Solvent Washing: Washing the catalyst with a suitable solvent can remove adsorbed poisons and some organic residues.
-
Acid/Base Washing: A mild acid or base wash can sometimes restore activity by removing specific poisons.[9][10]
-
Optimize Reaction Conditions: Lowering the reaction temperature or choosing a different solvent can sometimes mitigate leaching and structural collapse.
-
Issue 2: Change in Product Selectivity
Q: In later runs, I am observing an increase in side products and a decrease in the selectivity for this compound. What could be the reason?
A: A change in selectivity often points to a modification of the catalyst's active sites or the emergence of new, less selective catalytic species.
-
Possible Causes:
-
Partial Deactivation of Active Sites: The deactivation process may not be uniform. Some active sites responsible for high selectivity might be deactivated preferentially, leaving less selective sites to catalyze the reaction.
-
Formation of New Active Sites: In some heterogeneous catalysts, the reaction conditions can lead to the formation of new, less selective active sites on the catalyst support.
-
Leached Species Catalysis: If active species leach from a heterogeneous catalyst, they may act as homogeneous catalysts in the solution, potentially leading to different selectivity.
-
-
Solutions:
-
Thorough Catalyst Characterization: Analyze the fresh and used catalyst to identify any changes in its structure, composition, and surface properties.
-
Controlled Regeneration: Implement a regeneration protocol that aims to restore the original active sites without altering the catalyst's structure.
-
Hot Filtration Test: To check for leaching, filter the catalyst from the hot reaction mixture and allow the filtrate to continue reacting. If the reaction proceeds, it indicates that active species have leached into the solution.
-
Frequently Asked Questions (FAQs)
1. What are the most common catalysts used for this compound synthesis?
The synthesis of this compound is typically a Knoevenagel condensation.[11] Common catalysts are weak organic bases like piperidine, pyridine, or ammonium (B1175870) salts.[12] Heterogeneous solid base catalysts, such as mixed metal oxides (e.g., CaO-MgO), are also used for their ease of separation and recyclability.[13]
2. How can I quantify the deactivation of my catalyst?
Catalyst deactivation can be quantified by monitoring the decrease in the reaction rate or the conversion to this compound over time or with each catalytic cycle, while keeping all other reaction parameters constant.
3. Is it possible to regenerate a deactivated piperidine catalyst?
While piperidine is a homogeneous catalyst and is typically consumed or lost during workup, it is possible to recover and purify it from the reaction mixture. If deactivation is due to salt formation, washing with a base can regenerate the free amine.
4. What is a general procedure for regenerating a solid base catalyst?
A general regeneration procedure for a solid base catalyst deactivated by coking involves:
-
Washing: Wash the catalyst with a solvent (e.g., ethanol (B145695) or acetone) to remove adsorbed organic molecules.
-
Drying: Dry the catalyst in an oven to remove the solvent.
-
Calcination: Heat the catalyst in a furnace with a controlled flow of air or an inert gas containing a small percentage of oxygen. The temperature and duration of calcination depend on the specific catalyst and the nature of the coke.
5. How does water affect the catalyst and the reaction?
The Knoevenagel condensation produces water as a byproduct.[14] Accumulation of water can shift the reaction equilibrium backward, lowering the yield.[14] For some heterogeneous catalysts, water can also promote the leaching of active sites. Therefore, it is often beneficial to remove water from the reaction mixture, for example, by azeotropic distillation.[14]
Data Presentation
Table 1: Common Catalysts and Potential Deactivation Mechanisms
| Catalyst Type | Example(s) | Common Deactivation Mechanisms |
| Homogeneous | Piperidine, Pyridine, Ammonium Acetate | Salt formation with acidic impurities, Thermal degradation, Side reactions, Mechanical loss during workup[1][2] |
| Heterogeneous | CaO-MgO, Hydrotalcites, Basic Zeolites | Fouling/Coking, Leaching of active sites, Poisoning by impurities, Structural collapse[6][7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Piperidine Catalyst
-
Materials:
-
Isopropyl alcohol (solvent and reactant)
-
Cyanoacetic acid
-
An appropriate aldehyde or ketone
-
Piperidine (catalyst)
-
Toluene (for azeotropic water removal, optional)
-
-
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. For water removal, a Dean-Stark apparatus can be used.
-
Charge the flask with isopropyl alcohol, cyanoacetic acid, and the carbonyl compound.
-
Add a catalytic amount of piperidine (typically 5-10 mol%).
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
-
Protocol 2: Regeneration of a Fouled Solid Base Catalyst
-
Materials:
-
Deactivated solid base catalyst
-
Ethanol or another suitable solvent
-
Tube furnace
-
Air or a mixture of N2/O2
-
-
Procedure:
-
Recovery: After the synthesis reaction, recover the catalyst by filtration or centrifugation.
-
Solvent Washing: Wash the recovered catalyst thoroughly with ethanol to remove any adsorbed reactants, products, and byproducts. Repeat the washing step 2-3 times.
-
Drying: Dry the washed catalyst in an oven at 100-120 °C for several hours to remove the solvent completely.
-
Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst to a specific temperature (e.g., 400-500 °C, this needs to be optimized for the specific catalyst) under a slow flow of air or a controlled N2/O2 mixture. This step is to burn off the deposited coke.
-
Cooling: After the calcination period, cool the catalyst down to room temperature under a flow of inert gas (e.g., nitrogen).
-
The regenerated catalyst is now ready for reuse. It is advisable to characterize the regenerated catalyst (e.g., by BET surface area analysis, XRD) to assess the effectiveness of the regeneration process.
-
Visualizations
Caption: Common deactivation pathways for homogeneous and heterogeneous catalysts.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynce.com [biosynce.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 5. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 8. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 9. csc.com.tw [csc.com.tw]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Isopropyl Cyanoacetate and Ethyl Cyanoacetate in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, widely employed in the production of fine chemicals, pharmaceuticals, and polymers. The choice of the active methylene (B1212753) compound is crucial for optimizing reaction yields and kinetics. This guide provides a detailed comparison of two common reagents, isopropyl cyanoacetate (B8463686) and ethyl cyanoacetate, in the context of Knoevenagel reactions, supported by available experimental data and theoretical considerations.
Executive Summary
Ethyl cyanoacetate is a widely utilized and well-documented reagent in Knoevenagel condensations, offering high yields with a broad range of aldehydes under various catalytic conditions. In contrast, isopropyl cyanoacetate is less commonly reported in the literature for this transformation. This guide presents extensive experimental data for ethyl cyanoacetate and provides a theoretical framework for comparing its performance with this compound, focusing on steric and electronic effects. While direct comparative experimental data is scarce, this analysis aims to inform reagent selection for specific synthetic applications.
Physical and Chemical Properties
The primary difference between this compound and ethyl cyanoacetate lies in the steric bulk of the ester group. The isopropyl group is significantly larger than the ethyl group, which can influence the rate and efficiency of the Knoevenagel condensation.
| Property | This compound | Ethyl Cyanoacetate |
| Molecular Formula | C₆H₉NO₂ | C₅H₇NO₂ |
| Molecular Weight | 127.14 g/mol | 113.12 g/mol |
| Boiling Point | ~198-200 °C | ~206-207 °C |
| Density | ~0.98 g/cm³ | ~1.063 g/cm³ |
| Structure | ||
| NCCH₂COOCH(CH₃)₂ | NCCH₂COOCH₂CH₃ |
The branched structure of the isopropyl group introduces greater steric hindrance around the carbonyl carbon of the ester. This can affect the approach of the nucleophile (the carbanion generated from the active methylene group) to the carbonyl of the aldehyde or ketone, as well as the subsequent elimination step.
Comparative Performance in Knoevenagel Reactions
Due to the extensive use of ethyl cyanoacetate, a wealth of experimental data is available. The following tables summarize representative yields for the Knoevenagel condensation of ethyl cyanoacetate with various aromatic aldehydes under different catalytic systems.
Table 1: Knoevenagel Condensation of Ethyl Cyanoacetate with Various Aldehydes
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | DBU/H₂O | Water | 20 min | 96 | [1] |
| 4-Chlorobenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | Water | 10 min | 92 | |
| 4-Nitrobenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | Water | 5 min | 99 | |
| 4-Methoxybenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | Water | 20 min | 95 | |
| 2-Furaldehyde | DBU/H₂O | Water | 25 min | 94 | [1] |
| 4-(N,N-Dimethylamino)benzaldehyde | DBU/H₂O | Water | 30 min | 98 | [1] |
Theoretical Comparison with this compound:
While direct experimental comparisons are lacking, the performance of this compound can be inferred from fundamental organic chemistry principles:
-
Reaction Rate: The increased steric bulk of the isopropyl group is expected to decrease the rate of the Knoevenagel condensation compared to the ethyl group. The larger group can hinder the approach of the reactants and the formation of the transition state.
-
Yield: The overall yield may be lower for this compound, particularly with sterically hindered aldehydes or ketones. The steric strain in the product, an isopropylidene derivative, could also be higher, potentially shifting the reaction equilibrium.
-
Electronic Effects: The isopropyl group is slightly more electron-donating than the ethyl group. This could subtly decrease the acidity of the active methylene protons, making carbanion formation slightly less favorable. However, this electronic effect is generally considered minor compared to the steric effect.
Experimental Protocols
General Procedure for Knoevenagel Condensation with Ethyl Cyanoacetate (DBU/H₂O catalyst)[1]
-
To a stirred mixture of the aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in water (5 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol).
-
The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, the solid product is collected by filtration, washed with water, and dried under vacuum.
-
If the product does not precipitate, it is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
General Procedure for Knoevenagel Condensation with Ethyl Cyanoacetate ([HyEtPy]Cl–H₂O–DABCO catalyst)
-
To a stirred mixture of the aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in a solution of 1-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g) in water (3 mL) is added 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol).
-
The reaction mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC).
-
The reaction mixture is then diluted with water (30 mL) and extracted with diethyl ether (2 x 20 mL).
-
The combined organic phases are washed with brine (2 x 20 mL), dried over anhydrous Na₂SO₄, and the solvent is removed on a rotary evaporator to yield the product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generally accepted mechanism for the Knoevenagel condensation and a typical experimental workflow.
Caption: General mechanism of the Knoevenagel condensation.
Caption: Typical experimental workflow for a Knoevenagel condensation.
Conclusion and Recommendations
For most applications, ethyl cyanoacetate remains the reagent of choice for Knoevenagel condensations due to its widespread availability, extensive documentation, and proven high reactivity and yields with a diverse range of substrates.
This compound may be considered in specific scenarios:
-
When a bulkier ester group is desired in the final product for steric reasons.
-
In cases where the slightly different electronic properties might influence subsequent reactions or the properties of the final molecule.
Researchers and drug development professionals are advised to initially optimize Knoevenagel reactions with ethyl cyanoacetate. If the specific properties of the isopropyl ester are required, it is recommended to start with the reaction conditions established for ethyl cyanoacetate and then optimize for temperature, reaction time, and catalyst loading, anticipating a potentially slower reaction rate. Further experimental studies directly comparing the two reagents under identical conditions would be highly valuable to the scientific community.
References
A Comparative Guide to the Reactivity of Cyanoacetate Esters
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, cyanoacetate (B8463686) esters are versatile building blocks, pivotal in the construction of a diverse array of molecular architectures, from pharmaceuticals to fine chemicals. The reactivity of these esters, however, is not uniform and is significantly influenced by the nature of the ester group. This guide provides an objective comparison of the reactivity of three commonly used cyanoacetate esters: methyl cyanoacetate, ethyl cyanoacetate, and tert-butyl cyanoacetate. The comparison is based on their performance in key carbon-carbon bond-forming reactions, supported by available experimental data and established principles of organic chemistry.
Understanding the Reactivity Landscape
The reactivity of cyanoacetate esters in reactions such as the Knoevenagel condensation, Michael addition, and various cyclization reactions is primarily governed by two key factors:
-
Steric Hindrance: The size of the ester's alkyl group can impede the approach of reactants to the reactive methylene (B1212753) center or the carbonyl group.
-
Electronic Effects: The electron-donating or withdrawing nature of the alkyl group can influence the acidity of the α-protons and the electrophilicity of the carbonyl carbon.
A study on the Guareschi–Thorpe synthesis of pyridines provides a clear illustration of the impact of the ester group on reactivity. The observed order of reactivity was methyl cyanoacetate > ethyl cyanoacetate >> tert-butyl cyanoacetate , a trend largely attributed to the increasing steric bulk of the alkyl group.[1] The larger tert-butyl group significantly hinders the reaction, leading to much lower reactivity compared to the methyl and ethyl esters.[1][2]
Quantitative Comparison of Reactivity
While direct, side-by-side kinetic studies for a broad range of reactions are not extensively available in the literature, the following table summarizes the general reactivity trends and provides illustrative examples with yields where specific data for individual esters have been reported.
| Reaction Type | Methyl Cyanoacetate | Ethyl Cyanoacetate | tert-Butyl Cyanoacetate | General Reactivity Trend & Rationale |
| Knoevenagel Condensation | High reactivity and yields.[3] | High reactivity and yields.[3] | Lower reactivity due to steric hindrance.[2] | Methyl > Ethyl > tert-Butyl . The smaller methyl and ethyl groups offer less steric hindrance around the active methylene group, facilitating easier formation of the enolate and subsequent condensation. The bulky tert-butyl group significantly impedes this process. |
| Michael Addition | Generally high reactivity. | Widely used with good to excellent yields.[4] | Reduced reactivity due to steric hindrance. | Methyl > Ethyl > tert-Butyl . Similar to the Knoevenagel condensation, the steric bulk of the ester group influences the ease of enolate formation and its subsequent nucleophilic attack on the Michael acceptor. |
| Cyclization Reactions (e.g., Pyridine Synthesis) | Higher yields and shorter reaction times.[1] | Good yields, but may require longer reaction times than methyl ester.[5][6] | Significantly lower yields and requires more forcing conditions.[1] | Methyl > Ethyl >> tert-Butyl . The steric hindrance of the tert-butyl group can significantly disfavor the intramolecular cyclization step, leading to lower yields or requiring harsher reaction conditions. |
Experimental Protocols
Detailed methodologies for key reactions are provided below. Note that these are generalized protocols and may require optimization for specific substrates.
Knoevenagel Condensation (General Protocol)
This protocol is adapted for the reaction of an aromatic aldehyde with a cyanoacetate ester.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Cyanoacetate ester (methyl, ethyl, or tert-butyl) (1.0 - 1.2 eq)
-
Base catalyst (e.g., piperidine, triethylamine, or ammonium (B1175870) acetate) (0.1 - 0.2 eq)
-
Solvent (e.g., ethanol (B145695), toluene, or solvent-free)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, cyanoacetate ester, and solvent (if applicable).
-
Add the base catalyst to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol or water).
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Michael Addition (General Protocol)
This protocol describes the addition of a cyanoacetate ester to an α,β-unsaturated carbonyl compound.
Materials:
-
α,β-Unsaturated carbonyl compound (1.0 eq)
-
Cyanoacetate ester (methyl, ethyl, or tert-butyl) (1.0 - 1.2 eq)
-
Base (e.g., sodium ethoxide, DBU, or potassium carbonate) (catalytic to stoichiometric amount)
-
Solvent (e.g., ethanol, THF, or DMF)
Procedure:
-
In a round-bottom flask, dissolve the cyanoacetate ester in the chosen solvent.
-
Add the base to the solution and stir for a short period to generate the enolate.
-
Slowly add the α,β-unsaturated carbonyl compound to the reaction mixture.
-
Stir the reaction at room temperature or with cooling, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guareschi-Thorpe Pyridine Synthesis (Illustrative Protocol)
This protocol is an example of a cyclization reaction involving a cyanoacetate ester.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Cyanoacetate ester (methyl or ethyl) (1.0 eq)
-
Ammonium acetate (excess)
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
Combine the β-ketoester, cyanoacetate ester, and ammonium acetate in a round-bottom flask.
-
Add the solvent and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizing Reactivity and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Confirming the Purity of Isopropyl Cyanoacetate: A Comparative Guide Using ¹H and ¹³C NMR Analysis
For researchers, scientists, and professionals in drug development, confirmation of starting material purity is a critical first step in any synthetic workflow. This guide provides a comprehensive comparison of Isopropyl Cyanoacetate and its potential impurities using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and data are presented to facilitate accurate purity assessment.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound and common impurities, using deuterated chloroform (B151607) (CDCl₃) as a solvent. These values are essential for identifying the presence of the desired product and any residual starting materials or byproducts.
Table 1: ¹H NMR Data (CDCl₃)
| Compound Name | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH(CH₃)₂ | 5.09 | Septet | 1H |
| -CH ₂CN | 3.47 | Singlet | 2H | |
| -CH(CH ₃)₂ | 1.30 | Doublet | 6H | |
| Isopropyl Alcohol | -CH (CH₃)₂ | ~4.00 | Septet | 1H |
| -OH | Variable (~1.75) | Broad Singlet | 1H | |
| -CH(CH ₃)₂ | ~1.19 | Doublet | 6H | |
| Cyanoacetic Acid (in DMSO-d₆) | -COOH | ~12.0 | Broad Singlet | 1H |
| -CH ₂CN | ~3.82 | Singlet | 2H |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound Name | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | C =O | 162.7 |
| C N | 113.4 | |
| -C H(CH₃)₂ | 70.8 | |
| -C H₂CN | 25.0 | |
| -CH(C H₃)₂ | 21.6 | |
| Isopropyl Alcohol | -C H(CH₃)₂ | ~63.9 |
| -CH(C H₃)₂ | ~25.3 | |
| Cyanoacetic Acid (in DMSO-d₆) | C =O | ~166.0 |
| C N | ~116.0 | |
| -C H₂CN | ~25.0 |
Experimental Protocol: NMR Sample Preparation and Analysis
A standardized protocol is crucial for obtaining reproducible and reliable NMR data for purity assessment.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
2. NMR Data Acquisition:
-
The NMR experiments should be performed on a spectrometer with a proton frequency of at least 300 MHz.
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Use a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration for quantitative analysis.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each unique environment in the this compound molecule (1:2:6).
-
Compare the chemical shifts and multiplicities of the observed signals with the reference data in Tables 1 and 2 to confirm the structure.
-
The presence of signals corresponding to potential impurities should be carefully checked against the provided data. The purity can be estimated by comparing the integral of a product peak to the integrals of impurity peaks.
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of this compound using NMR spectroscopy.
Caption: Workflow for this compound Purity Confirmation.
A Comparative Guide to Analytical Methods for Quantifying Isopropyl Cyanoacetate
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount for ensuring the quality, efficacy, and safety of the final product. Isopropyl cyanoacetate (B8463686), a key building block in the synthesis of various pharmaceuticals and other specialty chemicals, requires robust analytical methods for its precise measurement. This guide provides a comparative overview of the primary analytical techniques for the quantification of isopropyl cyanoacetate: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Due to a lack of extensive public-domain validation data specifically for this compound, this guide presents a synthesized comparison based on established methodologies for analogous compounds, such as other alkyl cyanoacetates and isopropyl esters. The experimental data provided is illustrative and serves to guide researchers in the selection and validation of an appropriate analytical technique for their specific application.
Comparison of Analytical Methods
The two most common and suitable chromatographic methods for the analysis of this compound are Gas Chromatography with a Flame Ionization Detector (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with an Ultraviolet (UV) detector (RP-HPLC-UV).
-
Gas Chromatography (GC): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. It generally offers a straightforward and rapid analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be adapted for a wide range of compounds. For this compound, a reversed-phase method is typically employed, which is effective for separating moderately polar compounds.
The choice between GC and HPLC will depend on several factors, including the sample matrix, the presence of potential impurities, the required sensitivity, and the available instrumentation.
Data Presentation: A Comparative Summary
The following table summarizes the typical performance characteristics of GC-FID and RP-HPLC-UV methods for the analysis of compounds structurally similar to this compound. These values provide a benchmark for what can be expected when developing and validating a method for this specific analyte.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (RP-HPLC-UV) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 0.3 - 1.5 µg/mL |
| Linearity Range | 1 - 500 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
| Typical Run Time | 10 - 20 minutes | 10 - 15 minutes |
| Primary Advantages | High resolution for volatile compounds, simple sample preparation for non-complex matrices. | High versatility, suitable for a broader range of sample matrices, good sensitivity with UV detection. |
| Primary Disadvantages | Requires analyte to be volatile and thermally stable, potential for column bleed at high temperatures. | May require more complex mobile phases, potential for interference from UV-absorbing impurities. |
Experimental Protocols
Below are detailed, illustrative methodologies for the quantification of this compound using GC-FID and RP-HPLC-UV. These protocols are based on methods for chemically related compounds and should be validated for the specific application.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the direct analysis of this compound in a non-reactive matrix.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a known final concentration within the expected linear range of the instrument.
-
If necessary, use an internal standard (e.g., dioxane) for improved quantitative accuracy.
2. GC-FID Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 260°C.
3. Calibration:
-
Prepare a series of calibration standards by diluting a stock solution of pure this compound in the same solvent used for the sample.
-
Analyze the standards under the same GC conditions as the samples.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for a wider range of sample matrices.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) to a known final concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector at a wavelength of approximately 210 nm (requires experimental verification for optimal absorbance).
3. Calibration:
-
Prepare a series of calibration standards by diluting a stock solution of pure this compound in the mobile phase.
-
Analyze the standards under the same HPLC conditions as the samples.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: Workflow for this compound Quantification by GC-FID.
Caption: Workflow for this compound Quantification by HPLC-UV.
Conclusion
Both GC-FID and RP-HPLC-UV are powerful and reliable techniques for the quantification of this compound. GC-FID offers a simple and direct method for volatile samples, while RP-HPLC-UV provides greater versatility for a wider range of sample matrices. The selection of the most appropriate method should be based on the specific requirements of the analysis, including sample characteristics, desired sensitivity, and available instrumentation. It is crucial that whichever method is chosen, it is fully validated according to ICH guidelines or other relevant regulatory standards to ensure the accuracy and reliability of the generated data.
A Comparative Guide to Catalysts for Isopropyl Cyanoacetate Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the preparation of α,β-unsaturated compounds which are valuable intermediates in the pharmaceutical and fine chemical industries. The choice of catalyst for the condensation of isopropyl cyanoacetate (B8463686) with carbonyl compounds is a critical factor that dictates the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of various catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system.
Catalyst Performance: A Comparative Analysis
The efficacy of a catalyst in the Knoevenagel condensation is assessed based on several key parameters, including reaction time, product yield, and the mildness of the reaction conditions. A diverse range of catalysts, including homogeneous, heterogeneous, and biocatalysts, have been investigated. Heterogeneous catalysts are often preferred due to their ease of separation and recyclability, aligning with the principles of green chemistry.
The following table summarizes the performance of selected catalysts in the Knoevenagel condensation. While specific data for isopropyl cyanoacetate is limited in readily available literature, the data for ethyl cyanoacetate, a closely related substrate, provides a strong basis for comparison and catalyst selection. The reaction of an aldehyde (often benzaldehyde) with an active methylene (B1212753) compound is a standard benchmark for these studies.
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Cyanoacetate Esters with Aldehydes
| Catalyst Type | Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability | Reference |
| Homogeneous | |||||||||
| Amine Salt | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Various aromatic aldehydes | Ethyl cyanoacetate | Not specified | Not specified | Short | High | Not specified | [1] |
| Organic Base | Diazabicyclo[5.4.0]undec-7-ene (DBU)/Water | Benzaldehyde | Ethyl cyanoacetate | Water | Room Temperature | 20 min | 96 | Up to 10 cycles | [2] |
| Amino Acid | L-Proline | Various aromatic aldehydes | Ethyl cyanoacetate | Solvent-free (Microwave) | Not specified | Short | Excellent | Not specified | |
| Amine | Triethylamine | Various aldehydes | Methyl cyanoacetate | Ethanol (Microwave) | 65 | 35 min | 70-90 | Not specified | |
| Heterogeneous | |||||||||
| Metal Oxide | 5.5% V₂O₅/MgO | Benzaldehyde | Ethyl cyanoacetate | Solvent-free | 60 | Not specified | 97 | Not specified | [3] |
| Layered Double Hydroxide | Cu-Mg-Al LDH | Benzaldehyde | Ethyl cyanoacetate | Ethanol | 80 | Not specified | 95 | Up to 5 cycles | [4] |
| Functionalized Silica | DMAP@MCM-41 | Vanillin | Ethyl cyanoacetate | Methyltetrahydrofuran (MeTHF) | 50 | Not specified | 97 | Yes | [5] |
| Functionalized Silica | Prolinate-MSN | Furfural | Ethyl cyanoacetate | Ethanol | Not specified | Not specified | 95 | Not specified | [6] |
| Metal Powder | Copper (dendritic) | Benzaldehyde | Ethyl cyanoacetate | Ethanol | Not specified | Not specified | High | Not specified | [7] |
| Lewis Acid | Gallium Chloride (GaCl₃) | Various aldehydes | Ethyl cyanoacetate | Solvent-free (Grinding) | Room Temperature | Few minutes | High | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for homogeneous and heterogeneous catalytic Knoevenagel condensations.
Protocol 1: Homogeneous Catalysis using DBU/Water Complex[2]
-
Catalyst Preparation: In a round-bottom flask, charge 1 mmol of diazabicyclo[5.4.0]undec-7-ene (DBU) and 25 mmol of water. Stir the mixture at room temperature for 3 hours to form the DBU-water complex (a Brønsted base).
-
Reaction Setup: To the catalyst mixture, add 1 mmol of the carbonyl compound (e.g., benzaldehyde) and 1 mmol of this compound.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the product can often be isolated by simple filtration and dried under a vacuum. The filtrate containing the DBU/water complex can be reused for subsequent reactions.
Protocol 2: Heterogeneous Catalysis using a Supported Metal Oxide[4]
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an equimolar quantity (e.g., 10 mmol) of the aldehyde and this compound.
-
Catalyst Addition: Add the solid catalyst (e.g., 0.05 g of 5.5% V₂O₅/MgO).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 60 °C) with vigorous stirring for the required time.
-
Monitoring: The reaction progress can be monitored by Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Work-up: After the reaction, cool the mixture and separate the solid catalyst by filtration. The liquid product can then be purified, for example, by distillation or chromatography. The recovered catalyst can be washed, dried, and reused.
Visualizing the Process
To better understand the reaction and experimental design, the following diagrams illustrate the Knoevenagel condensation mechanism and a general experimental workflow.
Caption: The reaction mechanism of the base-catalyzed Knoevenagel condensation.
Caption: A generalized experimental workflow for performing a Knoevenagel condensation.
References
- 1. View of Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [jmcs.org.mx]
- 2. asianpubs.org [asianpubs.org]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation: Greener Synthesis through Eco‐friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Comparing Synthetic Pathways for Isopropyl Cyanoacetate Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of isopropyl cyanoacetate (B8463686) and its derivatives is a critical step in the creation of a wide array of valuable compounds. This guide provides an objective comparison of three primary synthetic routes: Knoevenagel condensation, Fischer esterification, and synthesis from cyanoacetamide, supported by experimental data and detailed protocols to inform your selection of the most suitable method.
At a Glance: Quantitative Comparison of Synthetic Routes
To facilitate a clear and objective comparison, the following table summarizes the key performance metrics for each of the three primary synthetic routes.
| Metric | Knoevenagel Condensation | Fischer Esterification | Synthesis from Cyanoacetamide |
| Typical Yield | 85-99% | 83-96%[1] | 70->90%[2] |
| Reported Purity | High (often requires recrystallization) | >99.5% (after distillation)[1] | High (requires purification)[3] |
| Reaction Time | 0.5 - 6 hours[4] | 2 - 20 hours[5] | Varies (typically several hours) |
| Key Reactants | Isopropyl cyanoacetate, Aldehyde/Ketone, Base catalyst | Cyanoacetic acid, Isopropanol (B130326), Acid catalyst | Cyanoacetamide, Isopropanol, Mineral acid |
| Primary Byproducts | Water | Water | Ammonium salt |
In-Depth Analysis of Synthetic Routes and Experimental Protocols
This section provides a detailed overview of each synthetic pathway, including a step-by-step experimental protocol for laboratory implementation.
Route 1: Knoevenagel Condensation
The Knoevenagel condensation is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as this compound, in the presence of a basic catalyst. This route is particularly valuable for the direct synthesis of a diverse range of α,β-unsaturated this compound derivatives. Yields are typically high, often exceeding 85%, and can reach up to 99% under optimized conditions with catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[3][4]
Detailed Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde or ketone (1.0 equivalent) and this compound (1.05 equivalents) in a suitable solvent such as ethanol (B145695) or hexane.
-
Add a catalytic amount of a base. For example, piperidine (B6355638) (0.1 equivalents) or a more potent catalyst like DBU can be used.
-
Heat the mixture to reflux, with the temperature typically ranging from 65-80°C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (generally within 3 to 6 hours), cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with a cold solvent.
-
If the product remains in solution, the solvent should be removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography to achieve high purity.[4]
Route 2: Fischer Esterification of Cyanoacetic Acid
The Fischer esterification is a classic and reliable method for producing esters, in this case, this compound, from a carboxylic acid and an alcohol. This acid-catalyzed reaction is an equilibrium process. To achieve high yields, an excess of one of the reactants, typically the more cost-effective isopropanol, is used, and the water produced during the reaction is removed. This method is capable of producing this compound with a purity exceeding 99.5% after distillation, with yields up to 85%.[1]
Detailed Experimental Protocol:
-
Combine cyanoacetic acid (1.0 equivalent) and an excess of isopropanol (1.5 to 2.0 equivalents) in a round-bottom flask. The flask should be equipped with a reflux condenser and a Dean-Stark apparatus to facilitate the removal of water.
-
Carefully add a catalytic amount of a strong acid, such as sulfuric acid (0.05 to 0.3 moles per mole of cyanoacetic acid).[1]
-
Heat the reaction mixture to reflux (typically between 60-80°C).
-
The water generated during the esterification will be collected in the Dean-Stark trap, driving the reaction toward the formation of the ester.
-
Monitor the reaction's progress by TLC or gas chromatography (GC) until the cyanoacetic acid is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst by washing the mixture with a basic solution, such as aqueous sodium bicarbonate.
-
Separate the organic layer, wash it with water and then with brine. Dry the organic layer using an anhydrous salt like sodium sulfate.
-
Finally, purify the this compound by distillation under reduced pressure.[1]
Route 3: Synthesis from Cyanoacetamide
This synthetic route offers an alternative pathway to this compound using cyanoacetamide, a readily available and often inexpensive starting material.[3] The reaction involves the alcoholysis of the amide in the presence of a mineral acid and an excess of isopropanol. This method is reported to produce high yields, potentially exceeding 90%.[2]
Detailed Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend cyanoacetamide (1.0 equivalent) in a significant excess of isopropanol (5 to 10 equivalents).
-
Slowly and carefully add a mineral acid, such as sulfuric acid (0.6 to 1.2 equivalents), to the suspension.
-
Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, as monitored by TLC.
-
Once the reaction is finished, cool the mixture to room temperature and then pour it into ice water.
-
Neutralize the acidic solution with a suitable base, for example, aqueous ammonia.
-
Extract the this compound from the aqueous solution using an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash them with brine, and then dry over an anhydrous salt.
-
Remove the solvent by rotary evaporation and purify the final product by distillation under reduced pressure.
Visualizing the Synthetic Workflows
The following diagrams provide a clear, step-by-step visualization of the workflow for each synthetic route.
Concluding Remarks and Recommendations
The optimal synthetic route for this compound and its derivatives is contingent on the specific research or production goals.
-
The Knoevenagel condensation stands out as the most direct and versatile method for producing a wide range of This compound derivatives . Its ability to form carbon-carbon bonds efficiently makes it ideal for creating complex molecules in a single step.
-
For the synthesis of This compound itself, both Fischer esterification and the synthesis from cyanoacetamide are excellent, high-yielding options. The Fischer esterification offers a very direct route with a straightforward purification process.[1] The synthesis from cyanoacetamide provides an alternative from potentially more economical starting materials.[3]
The choice between these latter two methods for producing the base ester will likely be influenced by the cost and availability of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities for carrying out the respective workup procedures.
References
Isopropyl Cyanoacetate: A Performance Benchmark Against Other Active Methylene Compounds
For Immediate Release
In the landscape of synthetic chemistry, active methylene (B1212753) compounds are indispensable building blocks for carbon-carbon bond formation, underpinning the synthesis of a vast array of pharmaceuticals and complex organic molecules. This guide presents an objective comparison of isopropyl cyanoacetate's performance against other commonly used active methylene compounds—ethyl cyanoacetate (B8463686), malononitrile (B47326), and diethyl malonate—in two cornerstone reactions: the Knoevenagel condensation and the Michael addition. The following analysis, supported by experimental data, is intended to guide researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Executive Summary
This comparative guide demonstrates that the choice of an active methylene compound is highly dependent on the specific reaction and desired outcome. While malononitrile often exhibits the highest reactivity, leading to shorter reaction times and high yields, this compound presents a valuable alternative, particularly in Knoevenagel condensations, offering excellent yields. The steric hindrance of the isopropyl group can influence reactivity and may be leveraged to control selectivity in certain synthetic contexts. Diethyl malonate, while generally less reactive, remains a crucial reagent, especially in Michael additions where subsequent transformations are desired.
Knoevenagel Condensation: A Comparative Analysis
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to an aldehyde or ketone, is a fundamental route to α,β-unsaturated systems. The performance of this compound was benchmarked against ethyl cyanoacetate, malononitrile, and diethyl malonate in the condensation with benzaldehyde (B42025), a standard substrate for this reaction.
Table 1: Performance of Active Methylene Compounds in the Knoevenagel Condensation with Benzaldehyde
| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Piperidine (B6355638) | Toluene (B28343) | Not Specified | 91 | [1] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 1 h | >95 | [2] |
| Malononitrile | Piperidine | Ethanol | 10-15 min | 92 | [3] |
| Diethyl Malonate | Piperidine | Benzene | 11-18 h | 89-91 | [4] |
Key Observations:
-
Reactivity Trend: The general order of reactivity, as indicated by reaction time, is malononitrile > ethyl cyanoacetate > this compound > diethyl malonate. The strong electron-withdrawing nature of the two nitrile groups in malononitrile renders its methylene protons highly acidic, leading to rapid reaction rates.
-
Yields: All benchmarked compounds provide excellent yields, demonstrating their efficacy in the Knoevenagel condensation. This compound, despite its slightly increased steric bulk compared to ethyl cyanoacetate, delivers a high yield of 91%.[1]
-
Steric Effects: The isopropyl group in this compound introduces more steric hindrance than the ethyl group in ethyl cyanoacetate. While not significantly impacting the yield in this specific example, this feature can be exploited in more complex syntheses to influence stereoselectivity.
Michael Addition: A Comparative Analysis
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for forming 1,5-dicarbonyl compounds, which are precursors to cyclic systems. The performance of the active methylene compounds was evaluated in the addition to chalcone (B49325) (1,3-diphenyl-2-propen-1-one).
Table 2: Performance of Active Methylene Compounds in the Michael Addition to Chalcone
| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | 1 h | High (not quantified) | [5] |
| Malononitrile | Rosin-Derived Squaramide | Dichloromethane (B109758) | 36 h | 99 | [6] |
| Diethyl Malonate | Potassium tert-butoxide | Dichloromethane | 2-3 h | 72-94 | [7] |
Key Observations:
-
High Reactivity of Malononitrile: Malononitrile again demonstrates high reactivity, affording a near-quantitative yield in the Michael addition to chalcone.[6]
-
Reliability of Diethyl Malonate: Diethyl malonate provides good to excellent yields in this reaction and is a widely used Michael donor.[7]
-
Data Gap for this compound: A notable gap in the available literature is the lack of specific experimental data for the Michael addition of this compound to chalcone under comparable conditions. This highlights an area for future research to fully delineate its synthetic utility. While the reactivity is expected to be similar to ethyl cyanoacetate, empirical data is necessary for a definitive comparison.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and adaptation of synthetic methods. Below are representative procedures for the Knoevenagel condensation and Michael addition.
Knoevenagel Condensation of Benzaldehyde with this compound
Objective: To synthesize isopropyl 2-cyano-3-phenyl-2-propenoate.
Procedure: A mixture of an appropriate benzaldehyde (1 equivalent), this compound (1 equivalent), and a catalytic amount of piperidine in toluene is refluxed. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired isopropyl 2-cyano-3-phenyl-2-propenoate.[1]
Michael Addition of Diethyl Malonate to Chalcone
Objective: To synthesize diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate.
Procedure: To a solution of chalcone (1 mmol) and diethyl malonate (1 mmol) in dichloromethane (5 mL), a catalytic amount of potassium tert-butoxide is added. The reaction mixture is stirred at room temperature for 2-3 hours. After completion, the reaction is quenched, and the product is extracted with dichloromethane. The organic layer is washed with water and dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel.[7]
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the Knoevenagel condensation and a general experimental workflow.
Conclusion
This compound is a highly effective active methylene compound, particularly for the Knoevenagel condensation, where it provides yields comparable to other standard reagents. Its performance in Michael additions warrants further investigation to establish a complete comparative profile. The selection of an active methylene compound should be a considered decision based on desired reactivity, steric considerations, and the specific synthetic context. This guide provides a foundational dataset to aid in this decision-making process for researchers in the field of organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
Literature review of Isopropyl cyanoacetate applications in synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Isopropyl cyanoacetate (B8463686) is a valuable active methylene (B1212753) compound utilized in a variety of synthetic transformations, most notably the Knoevenagel condensation and the Gewald aminothiophene synthesis. Its applications span the synthesis of fine chemicals, pharmaceuticals, and functional polymers. This guide provides a comparative overview of isopropyl cyanoacetate's performance against other common alternatives, supported by experimental data and detailed protocols.
Knoevenagel Condensation: A Comparative Performance Analysis
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product. This compound is frequently employed in this reaction, and its performance is often compared to other alkyl cyanoacetates, such as the ethyl and methyl esters.
Comparison of Alkyl Cyanoacetates in the Knoevenagel Condensation
The choice of the alkyl ester of cyanoacetic acid can influence reaction times and yields, although the differences are often subtle and can be dependent on the specific substrates and reaction conditions. Generally, the reactivity of the active methylene group is primarily dictated by the electron-withdrawing cyano and ester functionalities, with the bulkiness of the alkyl group of the ester playing a secondary role.
Below is a compilation of data from various studies on the piperidine-catalyzed Knoevenagel condensation of aromatic aldehydes with different alkyl cyanoacetates.
Table 1: Knoevenagel Condensation of Benzaldehyde (B42025) with Alkyl Cyanoacetates
| Alkyl Cyanoacetate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isopropyl | Piperidine (B6355638) (cat.) | Ethanol | Reflux | 2 | 89 | [1] |
| Ethyl | Piperidine (cat.) | Ethanol | Reflux | 2-4 | 91 | [2] |
| Ethyl | DIPEAc (10) | Hexane (B92381) | 65-70 | 3-6 | 91 | [2] |
Table 2: Knoevenagel Condensation of 4-Methoxybenzaldehyde (B44291) with Alkyl Cyanoacetates
| Alkyl Cyanoacetate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isopropyl | Piperidine (cat.) | 2-Propanol | Reflux | - | 89 | [1] |
| Ethyl | DIPEAc (10) | Hexane | 65-70 | - | 96 | [2] |
Table 3: Knoevenagel Condensation of 4-Chlorobenzaldehyde with Alkyl Cyanoacetates
| Alkyl Cyanoacetate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isopropyl | Piperidine (cat.) | 2-Propanol | - | - | - | - |
| Ethyl | DIPEAc (10) | Hexane | 65-70 | - | 94 | [3] |
Table 4: Knoevenagel Condensation of 4-Nitrobenzaldehyde with Alkyl Cyanoacetates
| Alkyl Cyanoacetate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isopropyl | Piperidine (cat.) | 2-Propanol | - | - | - | - |
| Ethyl | DIPEAc (10) | Hexane | 65-70 | - | 93 | [3] |
Note: A dash (-) indicates that the specific data point was not provided in the cited literature.
From the available data, both isopropyl and ethyl cyanoacetate provide high yields in the Knoevenagel condensation. The choice between them may depend on factors such as cost, availability, and the desired physical properties of the final product. In some cases, the slightly bulkier isopropyl group may offer advantages in terms of product crystallization or solubility.
Experimental Protocols for Knoevenagel Condensation
Protocol 1: Synthesis of Isopropyl 2-cyano-3-(4-methoxyphenyl)-2-propenoate [1]
-
Materials: 4-methoxybenzaldehyde, this compound, piperidine, 2-propanol.
-
Procedure:
-
In a suitable reaction vessel, mix equimolar amounts of 4-methoxybenzaldehyde and this compound in 2-propanol.
-
Add a catalytic amount of piperidine to the mixture with stirring.
-
Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the crystalline product by filtration, wash with cold 2-propanol, and dry under vacuum.
-
The reported yield for this reaction is 89%.
-
Protocol 2: Synthesis of Ethyl 2-cyano-3-phenylacrylate [2]
-
Materials: Benzaldehyde, ethyl cyanoacetate, diisopropylethylammonium acetate (B1210297) (DIPEAc), hexane.
-
Procedure:
-
To a mixture of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 ml), add DIPEAc (0.1 mmol).
-
Heat the reaction mixture at 65-70 °C for 3-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to 40-45 °C.
-
Separate the product layer and concentrate it under vacuum.
-
Purify the resulting material by a suitable solvent to obtain the desired product.
-
The reported yield for this reaction is 91%.
-
Gewald Aminothiophene Synthesis
The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. This compound can be utilized as the α-cyanoester component in this synthesis.
Comparison of Alkyl Cyanoacetates in the Gewald Reaction
While direct comparative studies are limited, the principles governing the Knoevenagel condensation generally apply to the initial step of the Gewald reaction. The choice of the alkyl cyanoacetate can influence the overall yield and reaction conditions.
Table 5: Gewald Reaction of Cyclohexanone (B45756) with Alkyl Cyanoacetates and Sulfur
| Alkyl Cyanoacetate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethyl | Diethylamine | Ethanol | - | - | 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzothiophene | - | [4] |
| Isopropyl | Morpholine (B109124) | Ethanol | Reflux | 24 | 2-Amino-3-isopropoxycarbonyl-4,5,6,7-tetrahydrobenzothiophene | - | - |
Experimental Protocol for Gewald Reaction
Protocol 3: General Procedure for the Synthesis of 2-Amino-3-carbalkoxy-4,5,6,7-tetrahydrobenzothiophenes
-
Materials: Cyclohexanone, alkyl cyanoacetate (e.g., isopropyl or ethyl cyanoacetate), elemental sulfur, a base (e.g., morpholine or diethylamine), ethanol.
-
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1 equivalent), the chosen alkyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add the base (e.g., morpholine, 1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Visualizing Synthetic Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms and workflows.
Caption: Knoevenagel Condensation Workflow.
Caption: Gewald Reaction Workflow.
References
Comparative Analysis of Isopropyl Cyanoacetate Cross-Reactivity in Allergic Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity potential of isopropyl cyanoacrylate. Due to a lack of specific studies on isopropyl cyanoacrylate, this report leverages experimental data from structurally related cyanoacrylates, such as ethyl cyanoacrylate and 2-octyl cyanoacrylate, to infer potential cross-reactivity patterns. The primary method for assessing cross-reactivity in this context is patch testing, a diagnostic tool for identifying the causative agents of allergic contact dermatitis.
Understanding Cyanoacrylate Cross-Reactivity
Cyanoacrylates are a family of fast-acting adhesives. While generally considered weak sensitizers, they can cause allergic contact dermatitis (ACD). Cross-reactivity occurs when an individual sensitized to one specific cyanoacrylate reacts to other structurally similar cyanoacrylates. Studies suggest that while cyanoacrylates infrequently cross-react with acrylates and methacrylates, cross-reactivity among different cyanoacrylates can occur.[1]
Data on Cross-Reactivity of Related Cyanoacrylates
The following table summarizes findings from studies on the cross-reactivity of various cyanoacrylates, which can serve as a proxy for understanding the potential cross-reactivity of isopropyl cyanoacrylate.
| Sensitizing Agent | Cross-Reacting Agent(s) | Study Findings | Reference |
| 2-Octyl Cyanoacrylate (in surgical glue) | Ethyl Cyanoacrylate | Ethyl cyanoacrylate patch testing (10% in petrolatum) detected 29% of patients allergic to Dermabond (containing 2-octyl cyanoacrylate). This increased to 50% when testing with 2-octyl cyanoacrylate itself. | [2] |
| Surgical Glues (various cyanoacrylates) | Ethyl Cyanoacrylate, other (meth)acrylates | In a study of 16 patients with suspected ACD from surgical adhesives, 15 tested positive to the surgical glues. Of these, 81% showed positive reactions to ethyl cyanoacrylate. Five patients also reacted to other (meth)acrylic compounds, suggesting co-sensitization. | [3] |
| Various Acrylic Monomers | Other Acrylic Monomers | Allergic sensitization induced by one acrylic compound often extends to one or more other acrylic compounds, leading to multi-allergies. | [1] |
Experimental Protocols
The gold standard for diagnosing allergic contact dermatitis and assessing cross-reactivity is the patch test. The following is a detailed methodology for conducting a patch test for cyanoacrylates, which can be adapted for isopropyl cyanoacrylate.
Patch Testing Protocol for Cyanoacrylates
1. Materials:
- Test Substance: Isopropyl cyanoacrylate (and other suspected cross-reacting cyanoacrylates such as ethyl cyanoacrylate and 2-octyl cyanoacrylate).
- Vehicle: Petrolatum (pet.).
- Concentration: 10% (w/w) of the cyanoacrylate in petrolatum is a common starting concentration. Higher concentrations may be required, but increase the risk of irritation.[2]
- Patch Test Chambers: Standard Finn Chambers® on Scanpor® tape or equivalent.
- Control: Petrolatum alone.
- Skin Marking Pen: For marking the patch test sites.
- Tape: Hypoallergenic surgical tape.
2. Patient Preparation:
- Obtain informed consent from the patient, explaining the procedure, potential risks (e.g., skin irritation, flare-up of dermatitis, and rarely, active sensitization), and benefits.
- The test is typically performed on the patient's upper back, an area free of hair and skin lesions.
- The skin should be clean and dry. Avoid applying topical steroids to the test area for at least three days prior to the test.
3. Patch Application:
- Prepare the test substances by thoroughly mixing the cyanoacrylate with petrolatum to the desired concentration.
- Apply a small amount of the prepared allergen (and control) to the corresponding patch test chambers.
- Carefully apply the patch test strips to the patient's back, ensuring good adhesion.
- Mark the location of the patches on the skin with the skin marking pen.
- Instruct the patient to keep the area dry and to avoid activities that may cause excessive sweating or dislodge the patches. The patches should remain in place for 48 hours.
4. Reading and Interpretation:
- The patches are removed after 48 hours. The first reading is typically performed 30 minutes to an hour after removal to allow any immediate irritation to subside.
- Subsequent readings are usually performed at 72 and/or 96 hours. A delayed reading at 7 days may also be beneficial.
- The reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
- - : Negative reaction
- ?+ : Doubtful reaction (faint erythema)
- + : Weak positive reaction (erythema, infiltration, possibly papules)
- ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
- +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
- IR : Irritant reaction (may appear as a glazed, crinkled, or necrotic patch of skin, often with a sharp border)
5. Tape Stripping Modification (for increased sensitivity):
- For suspected allergies to cyanoacrylates where standard patch testing is negative despite strong clinical suspicion, tape stripping can be employed to remove the stratum corneum and enhance allergen penetration.[4]
- Before applying the patch, a piece of hypoallergenic tape is firmly applied to the test site and then rapidly removed. This process is repeated several times (typically 10-20) on the same spot.
- The patch test is then applied over the tape-stripped skin. This method should be used with caution as it increases the risk of irritation and active sensitization.
Visualizations
Experimental Workflow for Patch Testing
Caption: Workflow for assessing cross-reactivity using patch testing.
Mechanism of Haptenation in Allergic Contact Dermatitis
References
- 1. researchgate.net [researchgate.net]
- 2. Patch Testing Ingredients of Dermabond and Other Cyanoacrylate-Containing Adhesives | Semantic Scholar [semanticscholar.org]
- 3. Sensitization Patterns to Cyanoacrylate‐Based Surgical Glues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanoacrylate contact allergy: Tape stripping modification of conventional patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Isopropyl Cyanoacetate
For laboratory professionals, including researchers, scientists, and drug development experts, the proper management of chemical waste is paramount to ensuring a safe and compliant operational environment. This document provides detailed procedures for the safe disposal of isopropyl cyanoacetate (B8463686), alongside essential handling and emergency protocols.
I. Immediate Safety and Handling Precautions
Before handling isopropyl cyanoacetate, it is crucial to be aware of its potential hazards and to take appropriate safety measures. The compound is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3].
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[2][3].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact[2][3].
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors[2][3][4]. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used[2].
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[2][3].
-
Keep away from heat, sparks, open flames, and other ignition sources[2][3].
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Avoid contact with strong oxidizing agents[2].
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict adherence to local, regional, and national regulations. It is classified as a hazardous waste and must be managed by a licensed waste disposal company[2][3][5].
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been confirmed to avoid hazardous reactions.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable, irritant).
-
-
Storage of Waste:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, well-ventilated, and away from ignition sources and incompatible materials[2].
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
-
III. Emergency Procedures
Spill Response: In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the area[2][3].
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal as hazardous waste[2][3][5].
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[2][3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[2][3].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][3].
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H9NO2 | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| Boiling Point | 207 °C | [6] |
| Flash Point | 92 °C / 197.6 °F | [2] |
| Density | 1.013 g/mL at 20 °C | [6] |
| Oral LD50 (Mouse) | 4960 mg/kg | [5] |
| Oral LD50 (Rabbit) | 2500 mg/kg | [5] |
V. Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isopropyl Cyanoacetate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Isopropyl cyanoacetate (B8463686), ensuring the protection of personnel and the integrity of your work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Isopropyl cyanoacetate, a thorough risk assessment should always precede any activity. The following table summarizes the recommended personal protective equipment.
| Exposure Scenario | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling in a Well-Ventilated Area or Fume Hood | Chemical splash goggles.[1] A face shield may be required for splash hazards.[1][2] | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber).[1] | Not typically required if ventilation is adequate. If irritation is experienced, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[3] | Laboratory coat, closed-toe shoes. |
| Handling Larger Quantities or in Poorly Ventilated Areas | Chemical splash goggles and a full-face shield.[1] | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber), consider double gloving.[4][5] | A NIOSH/MSHA approved air-purifying respirator with an organic vapor cartridge is recommended.[3] | Chemical-resistant apron or coveralls over a laboratory coat. |
| Emergency Situations (e.g., Spills) | Full-face respirator with organic vapor cartridge or a self-contained breathing apparatus (SCBA).[4] | Heavy-duty chemical-resistant gloves.[4] | Positive-pressure, full-facepiece SCBA.[4] | Fully encapsulating chemical- and vapor-protective suit.[4] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Procedural Guidance for Handling this compound
1. Pre-Handling Preparations:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Personal Protective Equipment (PPE): Select and inspect the appropriate PPE as detailed in the table above. Ensure all PPE is in good condition.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[3]
2. Handling and Use:
-
Grounding: Take precautionary measures against static discharge by grounding containers and receiving equipment.
-
Dispensing: Avoid breathing vapors or mist.[3][7] Open containers carefully and dispense the required amount slowly to prevent splashing.
-
Compatibility: Keep away from heat, sparks, open flames, and hot surfaces.[3][6] Avoid contact with strong oxidizing agents.
-
Hygiene: Wash hands thoroughly after handling the chemical.[3][6] Do not eat, drink, or smoke in the work area.[7]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]
-
Conditions to Avoid: Store away from heat and sources of ignition.
4. Spill Management:
-
Evacuation: In case of a large spill, evacuate the area immediately.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent.
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][6]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[3][6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound is a combustible liquid and should be treated as hazardous waste.[6]
2. Waste Collection and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.
3. Disposal Method:
-
Dispose of the chemical waste and contaminated materials through a licensed and approved waste disposal contractor.[3][6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7] Do not dispose of down the drain or in the general trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
